21-Desacetyl difluprednate-d6
Description
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Properties
Molecular Formula |
C25H32F2O6 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2,5D/t5?,15-,16-,18-,19-,22-,23-,24-,25- |
InChI Key |
BQEJAAIPKDQEPV-VYBNJRKDSA-N |
Isomeric SMILES |
[2H]C(C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 21-Desacetyl difluprednate-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Desacetyl difluprednate-d6 is the deuterium-labeled analogue of 21-Desacetyl difluprednate (B1670567), a primary active metabolite and known impurity of the potent corticosteroid, difluprednate.[1][2] Stable isotope-labeled compounds, such as this compound, are indispensable tools in bioanalytical research, particularly in pharmacokinetic and metabolic studies. Their utility as internal standards in mass spectrometry-based assays ensures high accuracy and precision in the quantification of the corresponding unlabeled analyte in complex biological matrices. This guide provides a comprehensive overview of this compound, its parent compound, and its application in analytical methodologies.
Chemical and Physical Properties
Stable isotope labeling with deuterium (B1214612) imparts a higher mass to the molecule without significantly altering its chemical properties. This mass shift is the cornerstone of its application as an internal standard in mass spectrometry. The properties of 21-Desacetyl difluprednate and its deuterated analogue are summarized below.
| Property | 21-Desacetyl difluprednate | This compound |
| Synonyms | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione; Difluprednate 21-Desacetyl Impurity | Deuterium-labeled 21-Desacetyl Difluprednate |
| CAS Number | 23640-96-2 | Not available |
| Molecular Formula | C25H32F2O6 | C25H26D6F2O6 |
| Molecular Weight | 466.51 g/mol | ~472.55 g/mol (calculated) |
| Parent Drug | Difluprednate | Difluprednate |
Synthesis and Isotopic Labeling
General Synthesis of Deuterated Steroids
The synthesis of deuterated steroids for use as internal standards typically involves introducing deuterium atoms at positions that are not susceptible to metabolic exchange. Common strategies include:
-
Reductive Deuteration: This method employs deuterium gas and a metal catalyst to introduce deuterium across double bonds. For example, prednisolone (B192156) can be reductively deuterated to introduce five deuterium atoms in the A-ring.[3]
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD4) to introduce deuterium at specific positions.[4]
-
Grignard Reactions with Deuterated Reagents: Deuterated alkyl magnesium halides can be used to introduce deuterated alkyl groups.[5]
While a specific synthesis protocol for this compound is not publicly available, a plausible synthetic route would involve the deacetylation of a deuterated difluprednate precursor. The deuterium atoms are likely incorporated in the butyrate (B1204436) side chain, which is a common site for labeling in similar compounds to prevent in-source fragmentation issues during mass spectrometry analysis.
Role in Bioanalysis: An Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their physical and chemical properties are nearly identical to the analyte. This ensures that they behave similarly during extraction and chromatographic separation, leading to more accurate and precise quantification.[6][7]
The workflow for using this compound as an internal standard in a bioanalytical method is depicted below.
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Quantification of 21-Desacetyl difluprednate in Biological Matrices
The following is a representative experimental protocol for the quantification of 21-Desacetyl difluprednate in a biological matrix, such as plasma or aqueous humor, using this compound as an internal standard.
1. Materials and Reagents
-
21-Desacetyl difluprednate analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
2. Preparation of Standard and Internal Standard Solutions
-
Prepare stock solutions of 21-Desacetyl difluprednate and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
3. Sample Preparation
-
To 100 µL of the biological matrix (calibration standard, quality control sample, or unknown sample), add 10 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the analyte and the internal standard would need to be optimized.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolism of Difluprednate
Difluprednate is a prodrug that undergoes rapid metabolism in ocular tissues. The primary metabolic pathway involves deacetylation at the C21 position to form its active metabolite, 21-Desacetyl difluprednate (also referred to as DFB).[8] Further metabolism can occur, leading to less active or inactive compounds.
Caption: Simplified metabolic pathway of Difluprednate.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals working with difluprednate. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows for the accurate and precise quantification of the active metabolite, 21-Desacetyl difluprednate, in various biological matrices. This capability is essential for elucidating the pharmacokinetics and metabolism of difluprednate, thereby supporting both preclinical and clinical drug development programs. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in a research setting.
References
- 1. biocompare.com [biocompare.com]
- 2. veeprho.com [veeprho.com]
- 3. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. texilajournal.com [texilajournal.com]
- 8. novartis.com [novartis.com]
Technical Guide: Chemical and Pharmacological Properties of 21-Desacetyl Difluprednate-d6
Disclaimer: Direct experimental data for 21-Desacetyl difluprednate-d6 is limited in publicly available literature. This guide is based on the well-documented properties of its non-deuterated analog, 21-Desacetyl difluprednate (B1670567), and established principles of isotopic labeling. The properties of the d6 variant are inferred for use as an internal standard in analytical studies.
Introduction
21-Desacetyl difluprednate, also known as 6α,9α-difluoroprednisolone 17-butyrate (DFB), is the active metabolite of the corticosteroid prodrug difluprednate. Difluprednate is utilized primarily in ophthalmology for the treatment of inflammation and pain following ocular surgery. Upon administration, the parent drug, difluprednate, undergoes rapid deacetylation by endogenous esterases to form 21-desacetyl difluprednate, which exerts a potent anti-inflammatory effect.
The deuterated form, this compound, serves as a crucial internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The inclusion of a stable isotope-labeled standard with a known concentration allows for precise and accurate quantification of the non-labeled analyte in complex biological matrices by correcting for variations during sample preparation and analysis.
Chemical Properties
The core chemical properties of 21-Desacetyl difluprednate are summarized below. The properties for the d6 isotopologue are inferred based on the non-labeled compound.
| Property | Value (21-Desacetyl difluprednate) | Value (this compound, Inferred) | Citation |
| Chemical Name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy-d6)pregna-1,4-diene-3,20-dione | [1] |
| CAS Number | 23640-96-2 | Not available | [1] |
| Molecular Formula | C₂₅H₃₂F₂O₆ | C₂₅H₂₆D₆F₂O₆ | [1] |
| Molecular Weight | 466.51 g/mol | ~472.58 g/mol | [1] |
| Parent Drug | Difluprednate | Difluprednate | [1] |
Metabolic Pathway and Mechanism of Action
Difluprednate is a prodrug that is metabolically activated to 21-desacetyl difluprednate. This active metabolite then binds to glucocorticoid receptors, leading to the modulation of gene expression and subsequent anti-inflammatory effects.
References
An In-depth Technical Guide to the Synthesis of 21-Desacetyl Difluprednate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 21-Desacetyl difluprednate-d6, a deuterated analog of a potent corticosteroid metabolite. Given the absence of a publicly available, step-by-step protocol for this specific isotopically labeled compound, this document outlines a chemically sound and logical approach based on established methods in steroid chemistry. The synthesis involves the preparation of a key intermediate, introduction of the deuterated butyrate (B1204436) chain, and subsequent selective deacetylation.
This guide also details the glucocorticoid receptor signaling pathway, the primary mechanism of action for this class of drugs. All quantitative data, representing typical yields and analytical parameters, are summarized in structured tables for clarity. Experimental workflows and logical relationships are visualized using diagrams to facilitate understanding.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a multi-step process, commencing from a suitable difluprednate (B1670567) precursor. The key steps involve the esterification with a deuterated butyrylating agent followed by selective hydrolysis of the 21-acetate group.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound.
2.1. Synthesis of Difluprednate-d6 (Esterification)
This procedure describes the esterification of a difluprednate precursor at the 17-hydroxyl position using deuterated butyric anhydride.
-
Starting Material: 6α,9α-Difluoro-11β,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate.
-
Reagents: d6-Butyric anhydride, 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM).
Protocol:
-
To a solution of 6α,9α-Difluoro-11β,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate (1 equivalent) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add d6-butyric anhydride (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude Difluprednate-d6.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
2.2. Synthesis of this compound (Selective Hydrolysis)
This protocol outlines the selective removal of the 21-acetate group to yield the final product. Enzymatic hydrolysis is proposed for its high selectivity.
-
Starting Material: Difluprednate-d6.
-
Reagents: Lipase (B570770) from Candida antarctica (CALB), phosphate (B84403) buffer, tert-butanol (B103910).
Protocol:
-
Suspend Difluprednate-d6 (1 equivalent) in a mixture of phosphate buffer (pH 7.2) and tert-butanol (9:1 v/v).
-
Add immobilized lipase (e.g., Novozym 435) to the suspension.
-
Incubate the mixture at 37°C with gentle agitation for 24-48 hours.
-
Monitor the conversion to this compound by high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, filter off the immobilized enzyme.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by preparative HPLC to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound. These values are representative of typical corticosteroid syntheses.
| Table 1: Reaction Parameters and Yields | |
| Reaction Step | Typical Yield (%) |
| Esterification to Difluprednate-d6 | 85 - 95 |
| Selective Hydrolysis to Final Product | 70 - 85 |
| Overall Yield | 60 - 80 |
| Table 2: Analytical Characterization Data | |
| Analytical Technique | Expected Result for this compound |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z corresponding to C₂₅H₂₆D₆F₂O₆ |
| ¹H NMR | Absence of the 21-acetate methyl singlet; characteristic steroid backbone signals. |
| ²H NMR | Signals corresponding to the deuterated butyrate chain. |
| Purity (HPLC) | > 98% |
Glucocorticoid Receptor Signaling Pathway
Difluprednate and its active metabolite, 21-Desacetyl difluprednate, exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.
Diagram of the Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
Mechanism of Action:
-
Ligand Binding: The lipophilic corticosteroid diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is in an inactive complex with chaperone proteins.
-
Receptor Activation: Upon binding, the GR undergoes a conformational change, causing the dissociation of the chaperone proteins.
-
Nuclear Translocation and Dimerization: The activated GR monomers dimerize and translocate into the nucleus.
-
DNA Binding and Gene Regulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Anti-inflammatory Effects: This binding leads to the increased transcription of anti-inflammatory genes (e.g., lipocortin-1, which inhibits phospholipase A2) and the decreased transcription of pro-inflammatory genes (e.g., cytokines, chemokines).
This modulation of gene expression results in the potent anti-inflammatory and immunosuppressive effects characteristic of corticosteroids. The use of a deuterated analog like this compound is primarily for pharmacokinetic studies, where the deuterium (B1214612) labels allow for its distinction from the endogenous and non-labeled drug molecules in mass spectrometry-based analyses.
Technical Guide: Certificate of Analysis for 21-Desacetyl Difluprednate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core elements of a Certificate of Analysis (CoA) for the isotopically labeled reference standard, 21-Desacetyl Difluprednate-d6. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals who utilize this compound in analytical and metabolic studies. While a specific CoA for the d6 variant is not publicly available, this guide synthesizes typical data and methodologies to present a representative analysis.
Compound Information and Specifications
21-Desacetyl Difluprednate (B1670567) is a key metabolite of Difluprednate, a potent corticosteroid.[1][2][3] The deuterated form, this compound, serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.
The following table summarizes the typical specifications and analytical results for a batch of this compound.
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Conforms to Structure | Conforms | Nuclear Magnetic Resonance |
| Identity (MS) | Conforms to Structure | Conforms | Mass Spectrometry |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV (240 nm) |
| Isotopic Purity | ≥ 99% atom % D | 99.6% atom % D | Mass Spectrometry |
| Molecular Formula | C₂₅H₂₆D₆F₂O₆ | C₂₅H₂₆D₆F₂O₆ | - |
| Molecular Weight | 472.54 g/mol | 472.54 g/mol | - |
| CAS Number (non-labeled) | 23640-96-2 | 23640-96-2 | - |
Metabolic Pathway of Difluprednate
Difluprednate undergoes metabolism to form its active metabolite, 21-Desacetyl Difluprednate (also known as DFB).[1][4][5] This biotransformation is a critical step in the drug's mechanism of action. The following diagram illustrates this metabolic conversion.
Experimental Protocols
The quality and purity of this compound are confirmed through a series of rigorous analytical tests. Below are the detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: YMC pack ODS-AQ (150 x 4.6 mm, 3µm) or equivalent.
-
Mobile Phase A: 0.02M Ammonium formate (B1220265) buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The peak area of this compound is compared to the total peak area of all components to calculate the purity.
Mass Spectrometry (MS)
-
Objective: To confirm the identity and determine the isotopic purity of the compound.
-
Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical value. Isotopic purity is determined by analyzing the distribution of isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiment: ¹H-NMR.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm that the structure is consistent with that of 21-Desacetyl Difluprednate, accounting for the deuterium (B1214612) labeling.
Analytical Workflow
The quality control process for a pharmaceutical reference standard like this compound follows a well-defined workflow to ensure its suitability for its intended use. This process is crucial for maintaining the accuracy and reliability of analytical data in drug development.[6][7][8]
References
- 1. Metabolic profiles of difluprednate in rabbit ocular tissues after instillation of difluprednate ophthalmic emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Difluprednate? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Difluprednate for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On Management of Pharmaceutical Reference Standards and Quality Control for Research and Production [zgys.nifdc.org.cn]
- 7. gmpsop.com [gmpsop.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Commercial Sourcing and Technical Guide: 21-Desacetyl difluprednate-d6
For researchers, scientists, and drug development professionals seeking 21-Desacetyl difluprednate-d6, this technical guide provides a detailed overview of commercial sourcing options, synthesis considerations, and relevant analytical methodologies. As a deuterated internal standard, this compound is critical for precise quantification in pharmacokinetic and metabolic studies of its parent drug, difluprednate (B1670567).
Commercial Availability
Direct, off-the-shelf commercial sources for this compound are not readily identifiable. However, the synthesis of this specific isotopically labeled compound is achievable through custom synthesis by specialized chemical companies. Several vendors offer the non-deuterated form, 21-Desacetyl difluprednate, and other deuterated analogs, indicating their expertise in this area of steroid chemistry.
Table 1: Potential Custom Synthesis Suppliers
| Supplier | Relevant Products Offered | Contact Information | Notes |
| LGC Standards | 21-Desacetyl Difluprednate-d3 | Inquire via website | Explicitly offers custom synthesis services. |
| Axios Research | Difluprednate-d3, Difluprednate-d5 | Inquire via website | Specializes in stable isotopes and reference standards. |
| Simson Pharma Limited | 21-Desacetyl Difluprednate | --INVALID-LINK-- | Offers custom synthesis of related compounds. |
| Veeprho Life Sciences | 21-Desacetyl Difluprednate Impurity | --INVALID-LINK-- | Provides impurity reference standards and may offer custom synthesis. |
| Venkatasai Life Sciences | 21-Desacetyl Difluprednate | Inquire via website | Lists the non-deuterated compound and offers custom synthesis. |
Synthesis and Characterization
The synthesis of this compound would involve the introduction of six deuterium (B1214612) atoms into the 21-Desacetyl difluprednate molecule. General strategies for deuterating corticosteroids often involve reductive deuteration or the use of deuterated building blocks during synthesis.
Experimental Protocol: General Method for Deuteration of Corticosteroids
While a specific protocol for this compound is not publicly available, a general approach for introducing deuterium into the steroid A-ring, as described for other corticosteroids, can be adapted. This method involves the reductive deuteration of a suitable precursor.
-
Precursor Selection: A precursor with a double bond at a suitable position, such as prednisolone (B192156) or a similar steroid, is chosen.
-
Reaction Conditions: The precursor is dissolved in an appropriate deuterated solvent, such as CH3COOD.
-
Catalyst: A catalyst, for example, 5% rhodium on alumina, is added to the solution.
-
Deuterium Atmosphere: The reaction is carried out under a deuterium gas atmosphere.
-
Purification: The resulting deuterated compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The final product's identity and isotopic purity are confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action of the Parent Compound: Difluprednate
21-Desacetyl difluprednate is a metabolite of difluprednate, a potent corticosteroid. The therapeutic effects of difluprednate are mediated through its interaction with glucocorticoid receptors.
As illustrated, difluprednate binds to the glucocorticoid receptor, and this complex then translocates to the nucleus. Within the nucleus, it binds to glucocorticoid response elements on DNA, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.
Analytical Methods for Quantification
The primary application of this compound is as an internal standard for the quantification of 21-Desacetyl difluprednate in biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for this application due to its high sensitivity and specificity.
Experimental Protocol: Representative LC-MS/MS Method for Difluprednate and Metabolites
The following is a general workflow for the quantitative analysis of difluprednate and its metabolites.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard. |
| Dwell Time | 50 - 100 ms |
This technical guide provides a foundational understanding for researchers seeking to source and utilize this compound. For specific quoting and synthesis timelines, direct communication with the identified potential suppliers is recommended.
Structure Elucidation of 21-Desacetyl Difluprednate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 21-Desacetyl difluprednate-d6. While specific experimental data for the d6 isotopologue is not widely published, this document outlines the established analytical techniques and expected results based on the known characteristics of 21-Desacetyl difluprednate (B1670567) and the principles of isotopic labeling.
21-Desacetyl difluprednate is a known impurity and metabolite of Difluprednate, a potent corticosteroid used for treating ocular inflammation.[1][2] The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. Its precise structural confirmation is paramount for its use as a reliable reference material.
Molecular Structure and Properties
21-Desacetyl difluprednate is structurally similar to difluprednate, lacking the acetyl group at the C21 position.[1][3] The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium (B1214612) atoms. The most probable locations for deuteration, to ensure stability and prevent exchange, are on the butyrate (B1204436) side chain.
Table 1: Physicochemical Properties of 21-Desacetyl Difluprednate and its d6 Analog
| Property | 21-Desacetyl Difluprednate | This compound (Predicted) |
| Chemical Formula | C25H32F2O6 | C25H26D6F2O6 |
| Molecular Weight | 466.51 g/mol [4] | ~472.55 g/mol |
| CAS Number | 23640-96-2[1][4] | Not available |
| IUPAC Name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione[1][3] | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy-d6)pregna-1,4-diene-3,20-dione (assuming deuteration on the butyrate chain) |
Analytical Techniques for Structure Elucidation
The definitive structure of this compound is confirmed through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a molecule, providing strong evidence for its identity.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for separation.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is common for steroid analysis.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally used for corticosteroids.
-
Ionization Source: ESI+.
-
Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
-
Collision Gas: Argon.
-
Collision Energy: Optimized to achieve characteristic fragmentation (typically 20-40 eV).
-
Expected Data and Interpretation:
The full scan mass spectrum will confirm the molecular weight of the deuterated compound. The mass of the protonated molecule [M+H]⁺ is expected to be 6 atomic mass units (amu) higher than that of the non-deuterated analog. Tandem MS (MS/MS) will reveal the location of the deuterium labels through the mass shifts of specific fragment ions.
Table 2: Predicted Mass Spectrometric Data
| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 21-Desacetyl difluprednate | 467.2 | Fragments corresponding to the loss of water, the butyrate side chain, and cleavages of the steroid backbone. |
| This compound | 473.2 | A neutral loss of the deuterated butyric acid will be observed, shifted by 6 amu compared to the non-deuterated standard. Fragments containing the butyrate chain will also show this mass shift. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of the position of the deuterium atoms.
Experimental Protocol: ¹H NMR and ¹³C NMR
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the proton signals. The integration of the signals will be reduced in the regions where deuterium has replaced hydrogen.
-
¹³C NMR: To observe the carbon signals. Carbons attached to deuterium will show a characteristic multiplet splitting due to C-D coupling and will have a lower intensity.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, further confirming the structure.
-
Expected Data and Interpretation:
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the butyrate side chain would be absent or significantly reduced in intensity. The adjacent protons may show a change in their splitting patterns due to the absence of coupling to the deuterated positions. In the ¹³C NMR spectrum, the carbons of the deuterated butyrate chain will exhibit triplet splitting (due to coupling with deuterium, which has a spin of 1) and will be of lower intensity.
Visualizing the Structure and Elucidation Workflow
The following diagrams illustrate the chemical structure and the logical flow of the structure elucidation process.
Caption: Chemical Structure of 21-Desacetyl Difluprednate.
Caption: Workflow for Structure Elucidation.
Caption: Predicted MS/MS Fragmentation Pathway.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While this guide provides a robust framework based on established scientific principles, the actual experimental data is necessary for definitive confirmation. The methodologies outlined herein are standard in the pharmaceutical industry for the characterization of isotopically labeled compounds, ensuring their suitability for use in regulated bioanalytical assays. The careful application of LC-MS/MS and NMR spectroscopy allows for the complete and unambiguous determination of the molecular structure, including the precise location of the deuterium labels.
References
Technical Guide: Physicochemical Profile of 21-Desacetyl difluprednate-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 21-Desacetyl difluprednate (B1670567), with a specific focus on the deuterated analog, 21-Desacetyl difluprednate-d6. Due to the limited availability of specific experimental data for the d6 variant, this guide extrapolates expected properties based on data from the non-deuterated and d3 forms, alongside established principles of isotopic substitution. This document also outlines general experimental protocols for the determination of key physical properties of corticosteroid compounds and illustrates the established signaling pathway for the parent drug, difluprednate, which is presumed to be shared by its desacetylated metabolite.
Introduction
21-Desacetyl difluprednate is a known impurity and metabolite of difluprednate, a potent synthetic corticosteroid used in ophthalmic applications to treat inflammation and pain. The deuterated variant, this compound, serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Understanding the physical characteristics of this deuterated analog is crucial for the development of robust analytical methods and for ensuring the quality and stability of reference standards.
Physicochemical Properties
Quantitative Data Summary
The following table summarizes the available data for 21-Desacetyl difluprednate and its deuterated analogs. The values for the d6 variant are estimated based on the known effects of deuteration.
| Property | 21-Desacetyl difluprednate | 21-Desacetyl difluprednate-d3 | This compound (Estimated) |
| Molecular Formula | C₂₅H₃₂F₂O₆ | C₂₅H₂₉D₃F₂O₆ | C₂₅H₂₆D₆F₂O₆ |
| Molecular Weight | 466.51 g/mol | 469.53 g/mol | 472.56 g/mol |
| Appearance | White to Off-White Solid (Expected) | White to Off-White Solid (Expected) | White to Off-White Solid |
| Melting Point | Not Reported | Not Reported | Expected to be slightly different from the non-deuterated form |
| Boiling Point | Not Reported | Not Reported | Not Applicable (decomposes) |
| Solubility | Practically insoluble in water (Expected) | Practically insoluble in water (Expected) | Practically insoluble in water; potentially slightly higher than the non-deuterated form |
Note: The molecular formula for the d3 variant was found in search result 5. The molecular weight of the non-deuterated form is from search result 3. The estimation for the d6 variant is based on the addition of 6 deuterium (B1214612) atoms.
Impact of Deuteration
The replacement of hydrogen with deuterium can influence several physical properties:
-
Molecular Weight: The most direct effect is an increase in molecular weight, as deuterium is approximately twice as heavy as protium.
-
Melting and Boiling Points: The effect of deuteration on melting and boiling points is not always predictable but is generally small.
-
Solubility: Deuteration can sometimes lead to a slight increase in aqueous solubility.[1]
-
Lipophilicity: Changes in lipophilicity upon deuteration are typically minor but can be observed.
Experimental Protocols
The following are generalized experimental protocols for determining the key physical characteristics of corticosteroid compounds like this compound.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using the capillary melting point method.
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility
The solubility of a compound in a particular solvent can be determined using the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique for determining the purity of pharmaceutical compounds.
Methodology:
-
A solution of the compound is prepared in a suitable solvent.
-
The solution is injected into an HPLC system equipped with an appropriate column (e.g., C18).
-
A mobile phase (a mixture of solvents) is pumped through the column to separate the components of the sample.
-
A detector (e.g., UV-Vis) is used to detect the components as they elute from the column.
-
The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Signaling Pathway
Difluprednate and its metabolites, including 21-Desacetyl difluprednate, exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway.[3][4][5]
Caption: Glucocorticoid receptor signaling pathway for difluprednate.
Conclusion
While specific experimental data for this compound remains scarce, this technical guide provides a foundational understanding of its expected physical characteristics based on the properties of its non-deuterated and d3 counterparts and the established principles of deuteration. The provided experimental protocols offer a starting point for the empirical determination of these properties. Furthermore, the elucidated signaling pathway of the parent compound offers insight into the biological mechanism of action of this important metabolite and analytical standard. Further research is warranted to definitively characterize the physicochemical properties of this compound.
References
In-Depth Technical Guide: 21-Desacetyl Difluprednate-d6
This technical guide provides a comprehensive overview of 21-Desacetyl difluprednate-d6, a deuterated analog of a key active metabolite of the corticosteroid, difluprednate (B1670567). This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and biological mechanism of action.
Chemical Identity and Properties
21-Desacetyl difluprednate is the active metabolite of difluprednate, a potent ophthalmic steroid. The deuterated version, this compound, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure analytical accuracy.
CAS Number:
A specific CAS (Chemical Abstracts Service) registry number for this compound could not be located in the available public domain resources. However, the CAS number for the non-deuterated parent compound, 21-Desacetyl difluprednate , is 23640-96-2 [1][2][3][4].
Chemical Data Summary:
The following table summarizes the key chemical properties of the non-deuterated 21-Desacetyl difluprednate. These properties are expected to be nearly identical for the d6 analog, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.
| Property | Value | Reference |
| Molecular Formula | C25H32F2O6 | [1][2][3] |
| Molecular Weight | 466.51 g/mol | [1][2][3] |
| IUPAC Name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | [1] |
| Synonyms | Difluoro Prednisolone(17-butyrate) | [2] |
Synthesis and Formulation
The synthesis of 21-Desacetyl difluprednate, and by extension its deuterated analog, is intrinsically linked to the synthesis of its parent drug, difluprednate. Difluprednate is synthesized from hydrocortisone-21-acetate, a readily available and cost-effective starting material[5][6]. The synthesis is a multi-step process that involves fluorination, oxidation, and esterification reactions[5][6][7].
General Synthetic Approach for Difluprednate:
A common synthetic route involves the following key transformations of a hydrocortisone (B1673445) derivative:
-
Introduction of fluorine atoms at the C-6 and C-9 positions.[7]
-
Oxidation of the C-11 hydroxyl group.[7]
-
Butyric esterification at the 17-position.[6]
-
Dehydrogenation to introduce a double bond at the 1,2-position.[6]
The introduction of deuterium atoms to create the d6 analog would typically be achieved by using a deuterated reagent at a suitable step in the synthesis, for instance, by using a deuterated butyric acid for the esterification at the 17-position.
Mechanism of Action: Glucocorticoid Receptor Signaling
As a corticosteroid, 21-Desacetyl difluprednate exerts its anti-inflammatory effects by modulating the glucocorticoid receptor (GR) signaling pathway.[7][8] This pathway is a cornerstone of steroidal anti-inflammatory drug action.
The Glucocorticoid Receptor Signaling Cascade:
-
Ligand Binding: In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex.[9] The binding of a glucocorticoid, such as 21-Desacetyl difluprednate, to the ligand-binding domain of the GR triggers a conformational change.[8][9]
-
Nuclear Translocation: This conformational change leads to the dissociation of the multiprotein complex and the translocation of the activated GR into the nucleus.[9][10]
-
Gene Regulation: Once in the nucleus, the GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[10][11]
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes by interacting with and inhibiting other transcription factors.[8][11]
-
By upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, 21-Desacetyl difluprednate effectively reduces inflammation.[8][12][13]
Experimental Protocols and Applications
Due to its deuteration, this compound is an ideal internal standard for quantitative bioanalytical assays, typically using liquid chromatography-mass spectrometry (LC-MS).
General Experimental Workflow for Quantification in Biological Matrices:
The following diagram illustrates a typical workflow for using this compound in a quantitative analysis of its non-deuterated counterpart in a biological sample.
Clinical Significance
Difluprednate ophthalmic emulsion is used for the treatment of inflammation and pain associated with ocular surgery and for the treatment of endogenous anterior uveitis.[14][15] The active metabolite, 21-Desacetyl difluprednate, is crucial for its therapeutic effect. Understanding its pharmacokinetics and metabolism, often through studies employing deuterated standards like the d6 version, is vital for optimizing dosing and ensuring patient safety. Potential side effects of topical corticosteroids include increased intraocular pressure, cataract formation, and secondary infections.[13][14]
References
- 1. veeprho.com [veeprho.com]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. 21-Desacetyl Difluprednate | CAS No- 23640-96-2 | Simson Pharma Limited [simsonpharma.com]
- 4. thepurechem.com [thepurechem.com]
- 5. CN106632561A - Method for preparing difluprednate - Google Patents [patents.google.com]
- 6. CN103509075A - Method for preparing difluprednate - Google Patents [patents.google.com]
- 7. Buy 21-Desacetyl-21-dehydro Difluprednate [smolecule.com]
- 8. What is the mechanism of Difluprednate? [synapse.patsnap.com]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Difluprednate | C27H34F2O7 | CID 443936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Difluprednate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. The role of difluprednate ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
In-Depth Technical Guide: 21-Desacetyl Difluprednate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 21-Desacetyl difluprednate-d6, a deuterated isotopologue of a potent corticosteroid metabolite. This document details its physicochemical properties, proposed synthesis, analytical methodologies, and biological context, serving as a vital resource for researchers engaged in drug metabolism studies, pharmacokinetic analyses, and the development of analytical standards.
Core Data Summary
The quantitative data for 21-Desacetyl difluprednate (B1670567) and its deuterated analogue are summarized below for direct comparison.
| Property | 21-Desacetyl Difluprednate | This compound |
| Molecular Formula | C₂₅H₃₂F₂O₆ | C₂₅H₂₆D₆F₂O₆ |
| Molecular Weight | 466.51 g/mol | 472.58 g/mol (calculated) |
| CAS Number | 23640-96-2 | Not available |
Biological Context: Glucocorticoid Receptor Signaling
21-Desacetyl difluprednate, like its parent drug difluprednate, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of the ligand to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Inside the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, modulating the transcription of target genes. This results in the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory genes.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from a suitable corticosteroid precursor. The key transformation involves the introduction of a deuterated butyrate (B1204436) ester at the 17-position.
Step 1: Synthesis of Deuterated Butyric Anhydride (B1165640) (d6)
A plausible route to deuterated butyric anhydride involves the use of a deuterated starting material. For instance, deuterated butan-1-ol can be oxidized to deuterated butyric acid, which is then converted to the anhydride.
-
Materials: Butan-1-ol-d7, pyridinium (B92312) chlorochromate (PCC), dichloromethane, butyryl chloride-d5.
-
Procedure:
-
To a solution of butan-1-ol-d7 in dichloromethane, add PCC and stir at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica (B1680970) gel to remove chromium salts.
-
Evaporate the solvent to obtain butyric acid-d6.
-
React the butyric acid-d6 with butyryl chloride-d5 under reflux to yield butyric anhydride-d6. Purify by distillation.
-
Step 2: Esterification of 21-Desacetyl Difluprednate Precursor
The 21-hydroxyl group of a suitable difluprednate precursor needs to be protected before the esterification at the 17-position.
-
Materials: 6α,9α-Difluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione, a suitable protecting group (e.g., TBDMSCl), butyric anhydride-d6, pyridine (B92270), deprotection agent.
-
Procedure:
-
Protect the 21-hydroxyl group of the starting steroid with a suitable protecting group.
-
Dissolve the 21-protected steroid in pyridine and add the deuterated butyric anhydride-d6.
-
Stir the reaction at room temperature until the esterification at the 17-position is complete (monitored by LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Remove the protecting group from the 21-position to yield this compound.
-
Purify the final product by column chromatography.
-
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from potential metabolites and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound (Analyte): Precursor ion [M+H]⁺ (m/z 473.3) to a specific product ion.
-
Internal Standard (e.g., 21-Desacetyl difluprednate-d3): Precursor ion [M+H]⁺ (m/z 470.3) to a specific product ion.
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.
-
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of this compound is depicted in the following diagram.
This technical guide provides a foundational understanding of this compound. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available instrumentation. Researchers are encouraged to consult relevant literature for further details on the synthesis and analysis of corticosteroids and their deuterated analogues.
Isotopic Purity of 21-Desacetyl Difluprednate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 21-Desacetyl difluprednate-d6, a deuterated analog of a key active metabolite of the potent corticosteroid, difluprednate (B1670567). Understanding the isotopic composition of this stable-labeled internal standard is critical for its application in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of bioanalytical data. This document outlines the common methodologies for determining isotopic purity, presents representative data, and details the relevant biological pathways.
Introduction to this compound
Difluprednate is a synthetic glucocorticoid used primarily in ophthalmology to treat inflammation and pain.[1] Following administration, it undergoes rapid metabolism. One of its major active metabolites is 21-Desacetyl difluprednate. The deuterated version, this compound, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, allowing for precise differentiation from the endogenous, unlabeled analyte. The stability of the deuterium (B1214612) labels is paramount, as is the thorough characterization of the isotopic distribution within the synthesized standard.
Isotopic Purity Assessment
The isotopic purity of a deuterated compound refers to the percentage of the molecules in which all the intended hydrogen atoms have been substituted by deuterium.[2] It is a critical quality attribute for deuterated standards used in quantitative bioanalysis.[3] High isotopic purity (typically ≥98%) is desirable to minimize signal interference from unlabeled or partially labeled species.[4]
Quantitative Data Summary
While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical isotopic purity and distribution data for a high-quality deuterated standard of this nature. This data is generated using high-resolution mass spectrometry (HRMS).
| Parameter | Value | Method |
| Isotopic Purity (d6) | ≥ 98% | LC-HRMS |
| Isotopic Distribution | ||
| d6 | > 99% | LC-HRMS |
| d5 | < 1% | LC-HRMS |
| d4 | < 0.1% | LC-HRMS |
| d3 | < 0.1% | LC-HRMS |
| d2 | Not Detected | LC-HRMS |
| d1 | Not Detected | LC-HRMS |
| d0 (unlabeled) | Not Detected | LC-HRMS |
| Chemical Purity | > 99% | HPLC-UV |
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Isotopic Purity Determination by LC-HRMS
Objective: To determine the isotopic distribution and purity of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a UHPLC system.[6]
Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.[2]
-
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution mode (e.g., > 60,000 resolution).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the protonated molecular ions of each isotopologue (d0 to d6).[6]
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d6 isotopologue.
-
Structural Confirmation and Deuterium Location by NMR
Objective: To confirm the chemical structure and the location of deuterium atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
¹H-NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.
-
Integration of the remaining proton signals against a non-deuterated portion of the molecule or an internal standard can provide an estimate of the extent of deuteration.
-
-
²H-NMR Spectroscopy:
-
¹³C-NMR Spectroscopy:
-
Deuterium incorporation causes a characteristic splitting of adjacent ¹³C signals (C-D coupling) and a slight upfield shift (isotope effect), further confirming the locations of deuteration.
-
Signaling Pathways and Metabolism
Difluprednate, as a corticosteroid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.[9]
Caption: Difluprednate's mechanism of action involves binding to the glucocorticoid receptor.
Difluprednate is a prodrug that is rapidly converted to its active metabolites in ocular tissues.[10] The metabolic pathway is crucial for understanding the formation of 21-Desacetyl difluprednate.
Caption: Metabolic conversion of Difluprednate to its primary metabolites.
Experimental Workflow for Isotopic Purity Analysis
A generalized workflow for the analysis of the isotopic purity of a deuterated standard is presented below.
Caption: A streamlined workflow for isotopic purity analysis using LC-HRMS.
Conclusion
The isotopic purity of this compound is a critical parameter that must be rigorously evaluated to ensure its suitability as an internal standard in quantitative bioanalytical methods. Through the application of high-resolution mass spectrometry and NMR spectroscopy, a comprehensive characterization of the isotopic distribution and structural integrity can be achieved. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to confidently assess and utilize this important analytical standard.
References
- 1. amneal.com [amneal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Difluprednate? [synapse.patsnap.com]
- 10. Metabolic profiles of difluprednate in rabbit ocular tissues after instillation of difluprednate ophthalmic emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 21-Desacetyl Difluprednate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 21-desacetyl difluprednate-d6 as an internal standard in the quantitative analysis of 21-desacetyl difluprednate (B1670567) and its parent drug, difluprednate, in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, offering high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Introduction
Difluprednate is a topical corticosteroid used for the treatment of inflammation and pain associated with ocular surgery. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, 21-desacetyl difluprednate. Accurate and reliable quantification of 21-desacetyl difluprednate in biological samples such as plasma and aqueous humor is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
This compound is a deuterated analog of the active metabolite and serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure and physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable correction for analytical variability.
Experimental Protocols
This section details the methodologies for the quantification of 21-desacetyl difluprednate using this compound as an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
21-Desacetyl difluprednate (Reference Standard)
-
This compound (Internal Standard)
-
Difluprednate (Reference Standard, if quantifying the prodrug)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade, preferably from a Milli-Q system)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 21-desacetyl difluprednate and this compound reference standards.
-
Dissolve each in 1 mL of methanol to obtain primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 21-desacetyl difluprednate by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Table 3: MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 21-Desacetyl difluprednate | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined by infusing the individual compounds into the mass spectrometer.
Data Analysis and Quantitative Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1.0 | 2,550 | 51,000 | 0.050 |
| 5.0 | 12,800 | 51,200 | 0.250 |
| 10.0 | 25,500 | 51,000 | 0.500 |
| 50.0 | 127,500 | 51,000 | 2.500 |
| 100.0 | 256,000 | 51,200 | 5.000 |
| 250.0 | 640,000 | 51,200 | 12.500 |
| 500.0 | 1,285,000 | 51,400 | 25.000 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 5: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 6.2 |
| Mid QC | 75 | 73.8 | 98.4 | 4.1 |
| High QC | 400 | 408.2 | 102.1 | 3.5 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a consistent peak area ratio.
Caption: Logical workflow for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of 21-desacetyl difluprednate in various biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for difluprednate and its active metabolite. The inherent advantages of using a stable isotope-labeled internal standard ensure the highest quality data for regulatory submissions and clinical research.
Application Note: A Validated Bioanalytical Method for the Quantification of Difluprednate in Human Plasma Using 21-Desacetyl difluprednate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of difluprednate (B1670567) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 21-Desacetyl difluprednate-d6, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. The method has been developed and is presented here with typical validation parameters to support pharmacokinetic and other clinical studies of difluprednate.
Introduction
Difluprednate is a potent synthetic corticosteroid used for the treatment of inflammation and pain associated with ocular surgery. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for mitigating variability from the sample matrix and analytical process.[1][2][3][4] 21-Desacetyl difluprednate is the major active metabolite of difluprednate, and its deuterated form (d6) serves as an ideal internal standard for the quantification of the parent drug. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of difluprednate in human plasma.
Experimental Protocols
Materials and Reagents
-
Difluprednate reference standard (≥98% purity)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve difluprednate and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the difluprednate stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each CC, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the appropriate difluprednate working standard solution to the CC and QC samples. For unknown samples, add 20 µL of 50:50 acetonitrile/water.
-
To all tubes, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex all tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Presentation
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Column | Kinetex C18, 100Å, 150 x 4.6 mm, 5 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) |
| Difluprednate | 509.2 | 411.2 (Quantifier) | 150 | 80 | 35 | 12 |
| 509.2 | 321.2 (Qualifier) | 150 | 80 | 45 | 15 | |
| This compound (IS) | 473.3 | 369.2 (Quantifier) | 150 | 85 | 38 | 14 |
DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential
Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 5.0 |
| Calibration Standard 6 | 10.0 |
| Calibration Standard 7 | 25.0 |
| Calibration Standard 8 | 50.0 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Mid QC | 4.0 |
| High QC | 40.0 |
LLOQ = Lower Limit of Quantification, QC = Quality Control
Visualizations
Caption: Experimental workflow for the bioanalysis of difluprednate in human plasma.
Caption: Logical relationship of components in the LC-MS/MS bioanalytical method.
References
Application Notes: Quantification of Difluprednate in Human Plasma using 21-Desacetyl Difluprednate-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluprednate (B1670567) (6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate) is a potent synthetic corticosteroid used for the treatment of inflammation and pain, particularly in ophthalmic applications. In biological systems, difluprednate is rapidly metabolized to its active metabolite, 21-desacetyl difluprednate (DFB). Accurate quantification of difluprednate and its active metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of difluprednate in human plasma, employing a stable isotope-labeled internal standard, 21-Desacetyl difluprednate-d6, to ensure high accuracy and precision.
Principle
This method involves the extraction of difluprednate and the internal standard (IS), this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Difluprednate reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of difluprednate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the difluprednate stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL of this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Difluprednate | 509.2 | 419.2 |
| 21-Desacetyl difluprednate | 467.2 | 377.2 |
| This compound | 473.2 | 383.2 |
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Difluprednate | 0.1 - 100 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | ≤ 10% | ± 15% | ≤ 10% | ± 15% |
| Medium | 15 | ≤ 8% | ± 10% | ≤ 8% | ± 10% |
| High | 80 | ≤ 5% | ± 10% | ≤ 5% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low | 0.3 | 85 - 95% | 0.95 - 1.05 |
| High | 80 | 88 - 98% | 0.98 - 1.02 |
Visualizations
Caption: Experimental workflow for the quantification of difluprednate in plasma.
Caption: Glucocorticoid receptor signaling pathway for difluprednate.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of difluprednate in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical drug development programs. The robust performance characteristics demonstrate its suitability for high-throughput analysis of pharmacokinetic samples.
Application Notes and Protocols for the Bioanalysis of 21-Desacetyl Difluprednate-d6
Introduction
Difluprednate (B1670567) is a synthetic corticosteroid used for the treatment of inflammation and pain associated with ocular surgery. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, 21-desacetyl difluprednate. For accurate quantification in biological matrices, a stable isotope-labeled internal standard, such as 21-desacetyl difluprednate-d6, is crucial. Deuterated internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they exhibit nearly identical physicochemical properties to the analyte, ensuring similar extraction recovery and ionization response.[1] This co-elution behavior is critical for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) helps to normalize variability in the LC-MS/MS response that can be caused by factors such as intra-subject and dietary variability in plasma.[2]
This document provides detailed protocols for the sample preparation of 21-desacetyl difluprednate for analysis, utilizing its deuterated form, this compound, as an internal standard. The methods described are applicable for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.
I. Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and present the sample in a solvent compatible with the analytical instrument. The most common techniques for the extraction of small molecules like 21-desacetyl difluprednate from biological matrices such as plasma are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PP): A simple and rapid method that involves adding a water-miscible organic solvent to the plasma sample to precipitate proteins. It is a non-selective method and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and matrix components in two immiscible liquid phases. It offers cleaner extracts compared to PP.
-
Solid-Phase Extraction (SPE): A highly selective method that provides very clean extracts, leading to reduced matrix effects and improved assay sensitivity.[3] SPE is also amenable to automation for high-throughput applications.
II. Experimental Protocols
The following are detailed protocols for the preparation of plasma samples for the analysis of 21-desacetyl difluprednate using this compound as an internal standard.
A. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of 21-desacetyl difluprednate and this compound in a suitable organic solvent such as methanol (B129727) or DMSO.[1]
-
-
Working Solutions:
-
Prepare serial dilutions of the 21-desacetyl difluprednate stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.[1]
-
B. Protocol 1: Protein Precipitation (PP)
This method is rapid and suitable for high-throughput analysis.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
C. Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract than PP.
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex each tube for 5 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
D. Protocol 3: Solid-Phase Extraction (SPE)
This method offers the highest selectivity and provides the cleanest extracts.
-
Sample Pre-treatment:
-
Pipette 250 µL of plasma into a clean tube.
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridges to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply vacuum to dry the cartridge for approximately 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
III. Data Presentation
The performance of each sample preparation method should be evaluated based on key bioanalytical parameters. The following table summarizes expected performance characteristics.
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 90 - 105 | > 95 |
| Matrix Effect (%) | 75 - 110 | 85 - 115 | 90 - 110 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | Sub-ng/mL | Sub-ng/mL |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Medium | High |
| Selectivity | Low | Medium | High |
IV. Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow of sample preparation methods for this compound analysis.
Logical Relationship of Internal Standard Use
Caption: Role of the deuterated internal standard in correcting for analytical variability.
References
Application Notes and Protocols for 21-Desacetyl Difluprednate-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 21-desacetyl difluprednate-d6 as an internal standard in pharmacokinetic (PK) studies of difluprednate (B1670567). The protocols detailed below are grounded in the principles of bioanalytical method validation as recommended by regulatory agencies such as the FDA and EMA.[1][2]
Difluprednate, a potent corticosteroid, undergoes in vivo deacetylation to its active metabolite, 6α, 9-difluoroprednisolone 17-butyrate (DFB), also known as 21-desacetyl difluprednate.[3] Accurate quantification of DFB in biological matrices is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, ensuring the highest degree of accuracy and precision.[1][4] Deuterated standards are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, which allows for highly effective normalization and leads to more accurate and reliable quantification.[1][5]
Core Principles: Isotope Dilution Mass Spectrometry (IDMS)
The application of this compound is centered on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] A known amount of the deuterated internal standard is added to the biological sample at the initial stage of processing.[1] Due to their nearly identical physicochemical properties, both the analyte (DFB) and the deuterated internal standard (DFB-d6) exhibit similar behavior throughout extraction, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both compounds equally.[4] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling precise and accurate quantification.[4]
Experimental Protocols
Bioanalytical Method Development and Validation
A robust bioanalytical method is essential for the reliable quantification of drugs and their metabolites in biological matrices.[6][7] The validation process ensures that the analytical method is accurate, precise, and reproducible for its intended use.[6][8]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least 6 different sources. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must meet accuracy criteria. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). |
| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. |
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of 21-desacetyl difluprednate from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | 21-desacetyl difluprednate: Q1/Q3 (e.g., m/z 467.2 -> 311.1) this compound: Q1/Q3 (e.g., m/z 473.2 -> 317.1) |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Note: The specific MRM transitions must be optimized for the instrument being used.
Visualizations
Caption: Bioanalytical Sample Preparation and Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. novartis.com [novartis.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for the Analytical Method Development of Difluprednate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluprednate (B1670567) (DFBA) is a potent synthetic corticosteroid used for the treatment of ocular inflammation and pain. Following administration, it undergoes rapid and extensive metabolism to several active and inactive metabolites. Accurate and reliable quantification of these metabolites in various biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and understanding the overall disposition of the drug.
This document provides detailed application notes and protocols for the analytical method development for the key metabolites of difluprednate:
-
6α, 9-difluoroprednisolone 17-butyrate (DFB): The primary active metabolite.[1]
-
17-debutylated DFB (DF): A further metabolite.[1]
-
de-17-side chain-glucocorticoid metabolite (DF21C): A novel metabolite.[1]
The methodologies described herein focus on robust sample preparation techniques and sensitive quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Difluprednate
Difluprednate undergoes a series of metabolic transformations primarily in ocular tissues. The parent drug, difluprednate, is rapidly hydrolyzed to its active metabolite, DFB. DFB can then be further metabolized to DF and DF21C.[1]
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of difluprednate metabolites due to its high sensitivity, selectivity, and specificity, allowing for accurate measurement in complex biological matrices.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Chromatographic Conditions
The following table outlines a representative set of chromatographic conditions for the separation of difluprednate metabolites. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The following table provides suggested MRM transitions for the metabolites. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DFB | 467.2 | 377.2 | 15 |
| DF | 397.1 | 377.1 | 18 |
| DF21C | 355.1 | 335.1 | 20 |
| Internal Standard (IS) | To be selected | To be selected | To be optimized |
Note: A suitable stable isotope-labeled internal standard for one of the metabolites or a structurally similar corticosteroid should be used for accurate quantification.
Experimental Protocols
Protocol 1: Extraction of Difluprednate Metabolites from Ocular Tissues (Cornea, Aqueous Humor, Iris/Ciliary Body)
This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of difluprednate metabolites from ocular tissues.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (IS) spiking solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Nitrogen gas supply
-
Mobile phase (for reconstitution)
-
Microcentrifuge tubes
-
Tissue homogenizer
Procedure:
-
Homogenization: Accurately weigh the ocular tissue sample and homogenize it in 500 µL of cold PBS.
-
Internal Standard Spiking: To the homogenate, add 20 µL of the internal standard working solution.
-
Extraction: Add 1 mL of MTBE to the sample tube.
-
Mixing and Centrifugation: Vortex the tube for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of Difluprednate Metabolites from Plasma
This protocol details a protein precipitation method for the extraction of difluprednate metabolites from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) spiking solution
-
Acetonitrile, HPLC grade, containing 0.1% formic acid
-
Nitrogen gas supply
-
Mobile phase (for reconstitution)
-
Microcentrifuge tubes
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Mixing and Centrifugation: Vortex the tube for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the analytical method. These values are representative and should be established during method validation.
Table 1: Method Validation Parameters
| Parameter | DFB | DF | DF21C |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.2 - 200 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.1 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.2 | 0.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| DFB | 1 | < 10 | < 12 | 90 - 110 |
| 50 | < 8 | < 10 | 92 - 108 | |
| DF | 2 | < 12 | < 15 | 88 - 112 |
| 100 | < 10 | < 12 | 90 - 110 | |
| DF21C | 5 | < 15 | < 18 | 85 - 115 |
| 250 | < 12 | < 15 | 88 - 112 |
Table 3: Recovery
| Analyte | Matrix | Extraction Recovery (%) |
| DFB | Plasma | > 85 |
| Aqueous Humor | > 80 | |
| DF | Plasma | > 80 |
| Aqueous Humor | > 75 | |
| DF21C | Plasma | > 70 |
| Aqueous Humor | > 65 |
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the quantitative determination of difluprednate and its major metabolites in biological matrices. The use of LC-MS/MS ensures high sensitivity and selectivity, which is essential for pharmacokinetic and metabolic studies. The provided extraction protocols are designed to be efficient and reproducible. It is imperative that these methods are fully validated in accordance with regulatory guidelines before implementation in a research or drug development setting.
References
Application Notes and Protocols for the Analysis of 21-Desacetyl Difluprednate in Tissue Samples using 21-Desacetyl Difluprednate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluprednate (B1670567) is a potent synthetic corticosteroid used for the treatment of inflammation and pain, particularly in ophthalmic applications.[1][2] It is a prodrug that undergoes rapid in-vivo deacetylation to its active metabolite, 21-Desacetyl difluprednate (DFB), which exhibits high-affinity binding to glucocorticoid receptors.[1][3][4] Accurate quantification of DFB in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as 21-Desacetyl difluprednate-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[5] These application notes provide a comprehensive overview and a detailed protocol for the analysis of 21-Desacetyl difluprednate in tissue samples.
Applications
The analytical method described herein is suitable for:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of difluprednate in various tissues.
-
Pharmacodynamic (PD) studies: Correlating tissue concentrations of the active metabolite with its therapeutic or adverse effects.
-
Toxicology studies: Assessing tissue-specific drug accumulation and potential toxicity.
-
Drug metabolism studies: Investigating the metabolic pathways of difluprednate in different biological systems.
-
Bioequivalence studies: Comparing the tissue distribution of different formulations of difluprednate.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 21-Desacetyl difluprednate (DFB) | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | C₂₅H₃₂F₂O₆ | 466.51 |
| This compound | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy-d6)pregna-1,4-diene-3,20-dione | C₂₅H₂₆D₆F₂O₆ | 472.55 |
Quantitative Data: LC-MS/MS Parameters
The optimal mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transitions and collision energies, are instrument-dependent and require optimization. The following table provides the precursor ions (Q1) based on the molecular weights and general guidance for product ion (Q3) selection.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Quantifier Transition (Q1/Q3) | Qualifier Transition (Q1/Q3) | Collision Energy (eV) |
| 21-Desacetyl difluprednate (DFB) | 467.2 | To be determined | To be determined | Instrument dependent; requires optimization |
| This compound | 473.2 | To be determined | To be determined | Instrument dependent; requires optimization |
Note: The selection of product ions should be based on fragments that are specific and abundant. For corticosteroids, common fragmentation patterns involve the loss of water, formaldehyde, and side chains. It is essential to perform a product ion scan for both the analyte and the internal standard to identify the most suitable transitions for quantification and qualification.
Experimental Protocols
I. Tissue Sample Preparation
This protocol outlines a general procedure for the extraction of 21-Desacetyl difluprednate from tissue samples. The specific tissue type may require minor modifications for optimal recovery.
Materials:
-
Tissue samples (e.g., ocular, skin, liver)
-
This compound internal standard solution (in methanol (B129727) or acetonitrile)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) containing 1% formic acid
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of the tissue sample.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Internal Standard Spiking:
-
To the tissue homogenate, add a known amount of the this compound internal standard solution. The concentration of the internal standard should be close to the expected midpoint of the calibration curve.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile containing 1% formic acid to the homogenate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (General):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Mandatory Visualizations
Caption: Experimental workflow for tissue sample analysis.
Caption: DFB's anti-inflammatory signaling pathway.
Caption: Metabolic conversion of Difluprednate to DFB.
References
- 1. The role of difluprednate ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amneal.com [amneal.com]
- 3. Metabolic profiles of difluprednate in rabbit ocular tissues after instillation of difluprednate ophthalmic emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Preparation of 21-Desacetyl difluprednate-d6 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Desacetyl difluprednate-d6 is the deuterated analog of 21-Desacetyl difluprednate, a metabolite of the potent corticosteroid difluprednate. Deuterated standards are essential for accurate quantification in mass spectrometry-based bioanalytical methods, serving as internal standards to correct for matrix effects and variations during sample preparation.[1] Proper preparation of stock solutions is a critical first step to ensure the accuracy and reliability of experimental results.[2] This document provides a detailed protocol for the preparation of this compound stock solutions, tailored for use in research and drug development settings.
Data Summary
Quantitative data and key information for the preparation of this compound stock solutions are summarized in the table below. It is crucial to consult the manufacturer's certificate of analysis for lot-specific information.[2]
| Parameter | Recommendation | Notes |
| Compound Form | Typically a lyophilized solid or powder | Handle in a controlled environment to prevent contamination.[3] |
| Recommended Solvents | Methanol (B129727), Acetonitrile (B52724) | Ensure solvent compatibility with the analytical method.[4][5] |
| Typical Stock Concentration | 1 mg/mL | Can be adjusted based on experimental requirements. |
| Storage of Solid Compound | -20°C or colder in a desiccator | Protect from moisture and light.[2] |
| Storage of Stock Solution | -20°C in sealed, amber vials | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2][4] |
| Equilibration Before Use | Allow vial to reach room temperature | Prevents condensation and subsequent changes in concentration.[4] |
| Stability | Consult manufacturer's data | Avoid prolonged storage in acidic or basic solutions.[4] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (as solid)
-
High-purity methanol or acetonitrile (LC-MS grade or equivalent)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
-
Amber glass vials with screw caps (B75204) for aliquoting and storage
Procedure:
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture, which can affect the accuracy of weighing.[4]
-
Weighing: In a fume hood or other suitable ventilated enclosure, accurately weigh the desired amount of the compound (e.g., 1 mg) using a calibrated analytical balance. Transfer the weighed solid to a clean, dry volumetric flask.
-
Dissolution: Add a small volume of the chosen solvent (methanol or acetonitrile) to the volumetric flask, approximately half of the final volume. Gently swirl the flask to dissolve the solid completely. Sonication may be used if necessary to aid dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark. Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, working volumes in amber glass vials. This practice minimizes the number of freeze-thaw cycles for the primary stock, preserving its integrity.[4]
-
Labeling and Documentation: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and initials of the preparer. Record all preparation details in a laboratory notebook.
-
Long-term Storage: Store the aliquoted stock solutions in a freezer at -20°C.[2][4][5]
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Signaling Pathway and Logical Relationships
While a classical signaling pathway is not directly applicable to the chemical preparation of a stock solution, the following diagram illustrates the logical relationship and considerations for ensuring the quality and usability of the prepared standard in a typical analytical workflow.
Caption: Logical flow from stock solution to analytical application.
References
Application Notes and Protocols for the Chromatographic Separation of Difluprednate and its d6 Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluprednate (B1670567) is a potent corticosteroid used for the treatment of inflammation and pain associated with ocular surgery. In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as difluprednate-d6, is crucial for accurate quantification in biological matrices.[1][2] This document provides a detailed application note and protocol for the simultaneous chromatographic separation and quantification of difluprednate and its d6 metabolite using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and analysis, compensating for variability and enhancing accuracy and precision.[2][3][4]
Chromatographic Separation and Detection
The separation and detection of difluprednate and its d6-metabolite are typically achieved using UPLC-MS/MS. This technique offers high sensitivity, selectivity, and speed, which are essential for analyzing low concentrations of analytes in complex biological fluids.[5][6][7]
Instrumentation:
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Representative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions (Representative):
The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Difluprednate | To be determined empirically | To be determined empirically | 0.1 | To be optimized | To be optimized |
| Difluprednate-d6 | To be determined empirically | To be determined empirically | 0.1 | To be optimized | To be optimized |
Experimental Protocols
A robust and reliable bioanalytical method requires a well-defined experimental protocol, including sample preparation and method validation.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices like plasma.
Materials:
-
Human plasma samples
-
Difluprednate and Difluprednate-d6 stock solutions
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Difluprednate-d6) to each sample, except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability.[4] Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte from other components in the matrix. | No significant interfering peaks at the retention times of the analyte and internal standard in at least six different blank matrix lots.[3] |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of measured values to the true value and the closeness of repeated measurements. | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the Lower Limit of Quantitation (LLOQ), accuracy should be within ±20%, and precision should not exceed 20%.[4] |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though it does not need to be 100%.[4] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should not be greater than 15%.[4] |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method.
Logical Relationship of Method Validation
The following diagram outlines the key components of the bioanalytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 6. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 21-Desacetyl difluprednate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21-Desacetyl difluprednate-d6. The following information addresses common stability issues and challenges that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, a deuterated corticosteroid, revolve around its susceptibility to degradation under certain conditions and the potential for deuterium-hydrogen (H/D) exchange. Like its non-deuterated analog, it can be sensitive to alkaline conditions, which can cause hydrolysis.[1] Additionally, improper handling and storage can lead to the exchange of deuterium (B1214612) atoms with protons from the environment, compromising its isotopic purity.
Q2: How should I properly store and handle this compound upon receipt?
A2: To maintain the integrity of this compound, proper storage is critical. Upon receipt, the compound, often supplied as a solid or in solution, should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[2] Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce water and affect concentration.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, consider preparing aliquots of your stock solution.[2]
Q3: I am observing a loss of isotopic purity in my sample. What could be the cause?
A3: A loss of isotopic purity is often due to deuterium-hydrogen (H/D) exchange, a reaction where deuterium atoms are replaced by hydrogen from sources like moisture or protic solvents. This can be exacerbated by prolonged storage in protic solvents (e.g., methanol, water) or exposure to acidic or basic conditions.[2] To mitigate this, use aprotic solvents for reconstitution and storage when possible, and always handle the compound in a dry environment.
Q4: My quantitative results using this compound as an internal standard are inconsistent. Why might this be happening?
A4: Inconsistent quantitative results can stem from several factors. One common issue is the "isotope effect," which can lead to slight differences in chromatographic retention times between the deuterated standard and the non-deuterated analyte.[3] This can result in differential matrix effects, where the analyte and the internal standard are not equally affected by ion suppression or enhancement in the mass spectrometer.[3][4] It is also crucial to verify the isotopic purity of the standard before use, as commercially available deuterated compounds are not 100% enriched.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound
Symptom: Loss of parent compound peak and appearance of new, unidentified peaks in LC-MS or other analytical methods.
Potential Cause: The compound may be degrading due to alkaline hydrolysis, a known degradation pathway for the parent compound, difluprednate.[1] Exposure to high pH, elevated temperatures, or certain reactive matrices can accelerate this process.
Troubleshooting Steps:
-
pH Verification: Ensure that all solutions and matrices used are maintained at a neutral pH.[2]
-
Temperature Control: Avoid exposing the compound to high temperatures during sample preparation and analysis.
-
Inertness: Use inert vials and labware to prevent reactions with container surfaces.
-
Stability Study: Conduct a forced degradation study to identify conditions under which the compound is unstable.
Issue 2: Poor Chromatographic Peak Shape or Splitting
Symptom: Tailing, fronting, or splitting of the chromatographic peak for this compound.
Potential Cause: This can be a result of the deuterium isotope effect on chromatography, where the deuterated compound interacts differently with the stationary phase compared to its non-deuterated counterpart.[3] It can also be caused by issues with the analytical column or mobile phase.
Troubleshooting Steps:
-
Chromatographic Optimization: Modify the mobile phase composition, gradient, or temperature to improve peak shape.
-
Column Health: Ensure the analytical column is not degraded or contaminated.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Citation |
| Temperature | -20°C or lower | Minimizes chemical degradation and solvent evaporation. | [2] |
| Form | Solid or in a suitable aprotic solvent | Reduces the risk of hydrolysis and H/D exchange. | |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and oxidation. | [5] |
| Light | Protected from light (amber vials) | Prevents photodegradation. | |
| Container | Tightly sealed, appropriate material | Prevents solvent evaporation and contamination. |
Table 2: Summary of Potential Analytical Issues and Solutions
| Issue | Potential Cause | Recommended Action | Citation |
| Inaccurate Quantification | Differential matrix effects | Optimize chromatography to ensure co-elution of analyte and internal standard. | [3] |
| Isotopic impurity | Verify isotopic purity using HRMS or NMR. | [3] | |
| H/D Exchange | Protic solvents, non-neutral pH | Use aprotic solvents and maintain neutral pH. | [2] |
| Chemical Degradation | Alkaline conditions, high temperature | Control pH and temperature during sample handling and analysis. | [1] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the deuterated standard in an aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Analysis: Infuse the sample directly or analyze via LC-HRMS. Acquire the mass spectrum over the relevant m/z range.
-
Data Interpretation: Determine the relative abundance of the d6 isotopologue compared to other isotopic variants (d0 to d5). The isotopic purity is calculated as the percentage of the d6 peak area relative to the total peak area of all isotopologues.
Protocol 2: Evaluation of Compound Stability in a Biological Matrix
Objective: To assess the stability of this compound in a relevant biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into the blank biological matrix.
-
Incubation: Incubate the spiked matrix samples at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Extraction: At each time point, extract the compound from the matrix using a validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction).
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the compound against time to determine the degradation rate.
Visualizations
Caption: Troubleshooting decision tree for inaccurate quantitative results.
Caption: General workflow for handling and storing deuterated standards.
References
Technical Support Center: Matrix Effects in 21-Desacetyl Difluprednate-d6 Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects in the quantitative analysis of 21-Desacetyl difluprednate-d6 via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for an analyte, in this case, this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2][3]
Q2: What are the typical signs of matrix effects in my this compound analysis?
Common indicators that you may be experiencing matrix effects include:
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Poor reproducibility of results across different sample preparations.[2]
-
Inaccurate quantification, leading to high variability in concentration measurements.[2]
-
Non-linear calibration curves.[2]
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Reduced sensitivity and poor signal-to-noise ratios.[2]
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Inconsistent peak areas for quality control (QC) samples.[2]
Q3: Which sample types are most prone to matrix effects when analyzing this compound?
Complex biological matrices are most likely to cause significant matrix effects. For this compound analysis, these typically include:
-
Biological Fluids: Plasma, serum, urine, and tissue homogenates.
-
Formulations: Pharmaceutical creams, ointments, or ophthalmic solutions.
Q4: How can a stable isotope-labeled internal standard like this compound help with matrix effects?
A stable isotope-labeled internal standard (SIL-IS) is the preferred method for compensating for matrix effects.[4] Since this compound has a very similar chemical structure and chromatographic behavior to the non-labeled analyte, it will experience similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide provides experimental protocols to determine if you are experiencing matrix effects in your this compound analysis.
Methodology 1: Post-Column Infusion for Qualitative Assessment
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Experimental Protocol:
-
System Setup:
-
Prepare a standard solution of 21-Desacetyl difluprednate (B1670567) at a concentration that provides a stable and moderate signal.
-
Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.
-
Equilibrate the LC-MS system until a stable baseline signal for the analyte is observed.
-
-
Analysis:
-
Inject a blank matrix extract (that does not contain the analyte) onto the LC column.
-
Monitor the signal of the infused 21-Desacetyl difluprednate throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
Methodology 2: Post-Extraction Spike for Quantitative Assessment
This is the most common method to provide a quantitative measure of the matrix effect.[5]
Experimental Protocol:
-
Sample Preparation: Prepare three sets of samples at low, medium, and high concentrations:
-
Set A (Neat Solution): Spike the analyte and internal standard (this compound) into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and internal standard into the extracted matrix post-extraction.
-
-
LC-MS Analysis: Analyze all prepared samples.
-
Data Analysis: Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| IS-Normalized MF | Interpretation |
| Close to 1.0 | Internal standard effectively compensates for matrix effects. |
| Deviates from 1.0 | Internal standard does not adequately track the matrix effects on the analyte. |
Example Data:
| Concentration | Analyte MF | IS (d6) MF | IS-Normalized MF |
| Low QC | 0.65 | 0.68 | 0.96 |
| Mid QC | 0.70 | 0.72 | 0.97 |
| High QC | 0.68 | 0.70 | 0.97 |
Guide 2: Mitigating Matrix Effects
This guide provides detailed approaches to reduce or eliminate the impact of matrix effects on your this compound quantification.
Methodology 1: Enhanced Sample Preparation
The goal is to remove interfering matrix components before LC-MS analysis.[1]
-
Solid-Phase Extraction (SPE):
-
Select an SPE cartridge with a sorbent that has a high affinity for 21-Desacetyl difluprednate and a low affinity for interfering matrix components (e.g., a polymeric reversed-phase sorbent).
-
Condition the cartridge with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the pre-treated sample onto the cartridge.
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Wash the cartridge with a weak solvent to remove polar interferences.
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Elute the analyte with a strong organic solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Choose two immiscible solvents. One should be aqueous (containing the sample) and the other an organic solvent in which 21-Desacetyl difluprednate is highly soluble (e.g., methyl tert-butyl ether or ethyl acetate).[6]
-
Adjust the pH of the aqueous layer to ensure the analyte is in a neutral form for efficient extraction into the organic layer.
-
Vortex the mixture to facilitate the transfer of the analyte into the organic phase.
-
Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.
-
Methodology 2: Chromatographic Separation
Modify your LC method to separate the analyte from co-eluting matrix components.
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Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from interfering peaks.
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Column Selection: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.
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Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (like salts at the beginning of the run) and only switch the flow to the mass spectrometer just before the analyte elutes.[5]
Visualizations
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-elution with 21-Desacetyl difluprednate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 21-Desacetyl difluprednate-d6, a deuterated internal standard used in the bioanalysis of difluprednate (B1670567).
Frequently Asked Questions (FAQs)
Q1: What are difluprednate and this compound, and why is co-elution a concern?
A: Difluprednate is a synthetic corticosteroid used for its anti-inflammatory properties. 21-Desacetyl difluprednate is a known metabolite and impurity of difluprednate. This compound is the deuterated form of this metabolite, commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).
Co-elution occurs when the analyte (difluprednate or its non-deuterated metabolite) and the deuterated internal standard are not sufficiently separated during the chromatographic run. This can lead to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer source.
Q2: What are the structural similarities between difluprednate and this compound that contribute to co-elution?
A: Difluprednate and its 21-desacetyl metabolite share the same core steroid structure. The primary difference is the substitution at the C21 position. Difluprednate has an acetyl group, which is hydrolyzed to a hydroxyl group in the 21-desacetyl metabolite. The deuterated internal standard, this compound, has six deuterium (B1214612) atoms incorporated into its structure, which results in a slightly different mass but very similar physicochemical properties to the non-deuterated metabolite, making chromatographic separation challenging.
Q3: What is the "isotope effect" and how does it affect the chromatography of deuterated standards?
A: The deuterium isotope effect can cause a slight difference in retention time between a deuterated compound and its non-deuterated counterpart. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's hydrophobicity and interaction with the stationary phase. This effect can be a contributing factor to the co-elution or partial separation of the analyte and the internal standard.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with difluprednate or its non-deuterated metabolite.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm and characterize the co-elution issue.
Experimental Protocol: Co-elution Assessment
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Sample Preparation: Prepare a solution containing a known concentration of difluprednate and this compound in the initial mobile phase.
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LC-MS/MS Analysis: Inject the solution onto your current LC-MS/MS system.
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Data Analysis:
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Extract the ion chromatograms (EICs) for the specific m/z transitions of both difluprednate and this compound.
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Overlay the EICs to visually inspect the degree of peak separation.
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Calculate the resolution (Rs) between the two peaks. A resolution of less than 1.5 indicates incomplete separation.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Step 2: Chromatographic Method Optimization
If co-elution is confirmed, the next step is to systematically optimize the chromatographic conditions.
1. Modify Column Chemistry
The choice of stationary phase can significantly impact selectivity.
| Column Chemistry | Principle of Separation | Recommendation for Steroids |
| C18 (ODS) | Primarily hydrophobic interactions. | A good starting point for steroid separation. Provides good retention. |
| Phenyl-Hexyl | Offers pi-pi interactions in addition to hydrophobic interactions. | Can provide alternative selectivity for aromatic steroid rings. |
| PFP (Pentafluorophenyl) | Provides dipole-dipole, pi-pi, and hydrophobic interactions. | Useful for separating structurally similar isomers and polar steroids. |
| Biphenyl | Provides strong pi-pi interactions. | Can offer unique selectivity for compounds with aromatic moieties. |
Experimental Protocol: Column Screening
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Select a set of columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).
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Use a generic gradient method to screen the columns for the best initial separation of difluprednate and this compound.
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Evaluate the chromatograms for changes in selectivity and resolution.
2. Adjust Mobile Phase Composition
The organic modifier and aqueous phase pH can be altered to improve separation.
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Organic Modifier: Acetonitrile and methanol (B129727) have different solvent strengths and can provide different selectivities.
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Acetonitrile: Generally provides sharper peaks and lower backpressure.
-
Methanol: Can offer different selectivity due to its protic nature.
-
-
Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and influence their retention, although for neutral steroids like these, the effect may be minimal. However, pH can influence the stability of the compounds. A study on difluprednate and its degradation products utilized a mobile phase with a pH of 4.5.[1]
3. Optimize the Gradient Elution Program
A shallow gradient is often effective for separating closely eluting compounds.
Experimental Protocol: Gradient Optimization
-
Initial Run: Start with a broad gradient (e.g., 5% to 95% organic over 10 minutes).
-
Identify Elution Zone: Determine the approximate percentage of organic modifier at which the compounds elute.
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Shallow Gradient: Design a new gradient that is shallower around the elution zone. For example, if the compounds elute at around 60% organic, a new gradient could be 50% to 70% organic over 15 minutes.
Example Gradient Programs for Steroid Separation
| Parameter | Method 1 (General Screen) | Method 2 (Optimized for Resolution) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Temperature | 40 °C | 45 °C |
| Gradient | 0-1 min: 30% B1-8 min: 30-95% B8-10 min: 95% B10-12 min: 30% B | 0-2 min: 50% B2-12 min: 50-65% B12-13 min: 95% B13-15 min: 50% B |
4. Vary Flow Rate and Column Temperature
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Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but may also alter selectivity.
Signaling Pathway of Glucocorticoid Action
Understanding the mechanism of action of difluprednate can be relevant for broader research contexts.
Caption: Simplified signaling pathway of difluprednate's anti-inflammatory action.
Conclusion
Resolving the co-elution of this compound requires a systematic and logical approach to chromatographic method development. By carefully considering and optimizing column chemistry, mobile phase composition, and the gradient program, researchers can achieve the necessary separation for accurate and reliable quantification. If co-elution persists despite thorough optimization, it may be necessary to consider an alternative internal standard, such as one with a different deuteration pattern or a ¹³C-labeled analog, which is less likely to exhibit chromatographic shifts.
References
Technical Support Center: Optimizing Peak Shape for 21-Desacetyl difluprednate-d6
Welcome to the technical support center for the chromatographic analysis of 21-Desacetyl difluprednate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this deuterated steroid.
Troubleshooting Guide
This guide addresses specific peak shape issues in a question-and-answer format, providing potential causes and systematic solutions.
Issue 1: My this compound peak is tailing.
Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, can compromise peak integration and resolution.
Possible Causes & Solutions:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.
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Solution 1: Employ an end-capped C18 column where the residual silanols are deactivated.
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Solution 2: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.
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Solution 3: Consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and improved peak shape for polar analytes.
-
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Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to secondary interactions and peak tailing.
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Solution: Adjust the mobile phase pH to be at least two units away from the pKa of this compound to ensure a single ionic form. Utilizing a buffer with sufficient capacity (e.g., 20 mM) will help maintain a stable pH.
-
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
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Solution 1: Reduce the injection volume or dilute the sample.
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Solution 2: Use a column with a higher loading capacity (i.e., larger diameter or particle size).
-
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Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.
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Solution 1: Use a guard column to protect the analytical column.
-
Solution 2: Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
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Issue 2: My this compound peak is fronting.
Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can also affect quantitation.
Possible Causes & Solutions:
-
Sample Overload: Similar to peak tailing, injecting an excessive amount of the analyte can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
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Issue 3: I am seeing a slight retention time shift or peak splitting for my deuterated standard compared to the non-deuterated analog.
This is a known phenomenon referred to as the chromatographic isotope effect. The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of the molecule.
Possible Causes & Solutions:
-
Deuterium Isotope Effect: Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts. In reversed-phase chromatography, this can lead to slightly earlier elution. The C-D bond is also slightly shorter and has a lower vibrational energy than the C-H bond, which can affect van der Waals interactions with the stationary phase.
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Solution 1 (If co-elution is desired for LC-MS): A slight increase in the gradient slope can help to sharpen the peaks and minimize separation.
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Solution 2 (If separation is problematic): A shallower gradient around the elution time of the compounds can improve resolution. Adjusting the mobile phase composition by switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can also alter selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point is to adapt a method used for the non-deuterated analog, difluprednate (B1670567), or its 21-desacetyl metabolite. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a buffer like ammonium (B1175870) formate (B1220265) or phosphate.
Q2: Can the mobile phase affect the stability of the deuterium label on my compound?
In some instances, deuterium atoms can undergo back-exchange with hydrogen atoms from the mobile phase. This is more probable if the deuterium is on an acidic or basic site of the molecule. To minimize this risk, it is advisable to avoid highly acidic or basic mobile phases if the label is in a labile position. Storing standards in aprotic solvents is also recommended.
Q3: How can I confirm if my peak shape problem is related to the column or the instrument?
Inject a well-behaved, neutral compound that is known to give a good peak shape on your system. If this compound also shows a poor peak shape, the issue is likely with the instrument (e.g., a blocked frit or a bad connection). If the standard gives a good peak, the problem is more likely related to the specific interactions of this compound with your column and mobile phase.
Data Presentation
The following table summarizes typical starting conditions for the analysis of difluprednate and related compounds, which can be adapted for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex C18 (150 x 4.6 mm, 5 µm) | YMC Pack ODS-AQ (150 x 4.6 mm, 3 µm) | Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Phosphate Buffer (pH 6.0) | 0.02M Ammonium Formate (pH 4.5) | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (50:50 A:B) | Gradient | Isocratic (60:40 A:B) |
| Flow Rate | 1.2 mL/min | 1.5 mL/min | 0.2 mL/min |
| Column Temperature | 40°C | Not Specified | Room Temperature |
| Detection | UV at 240 nm | UV at 240 nm | UV at 240.1 nm |
Experimental Protocols
Recommended Initial Experimental Protocol for this compound
This protocol provides a robust starting point for method development.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a working concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm or Mass Spectrometry (if available).
-
-
Analysis and Optimization:
-
Inject the working standard and observe the retention time and peak shape.
-
If peak tailing is observed, consider adding a small amount of triethylamine (0.1%) to the mobile phase or using a different brand of C18 column with better end-capping.
-
If the peak is too broad, a slower gradient may be necessary to improve focusing.
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If the retention time is too short or too long, adjust the initial and final percentages of the organic modifier (Mobile Phase B).
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape.
Caption: Experimental workflow for method development.
troubleshooting poor recovery of 21-Desacetyl difluprednate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 21-Desacetyl difluprednate-d6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of 21-Desacetyl difluprednate (B1670567), which is the active metabolite of the corticosteroid difluprednate. As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Because it is chemically and physically almost identical to the non-deuterated analyte, it can accurately account for variations in sample preparation, extraction recovery, and matrix effects during analysis, leading to more precise and accurate quantification of 21-Desacetyl difluprednate.
Q2: What are the common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several stages of the analytical workflow:
-
Sample Preparation: Inefficient extraction from the biological matrix (e.g., plasma, tissue homogenate) is a primary cause. This can be due to the use of an inappropriate extraction solvent, incorrect pH, or a suboptimal extraction technique (Liquid-Liquid Extraction vs. Solid-Phase Extraction).
-
Analyte Instability: Degradation of the analyte during sample storage or processing can lead to lower recovery. Corticosteroids can be sensitive to pH and temperature.
-
Adsorption: The analyte may adsorb to the surfaces of collection tubes, pipette tips, or vials, especially if they are made of certain types of plastic.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement, which can be perceived as poor recovery.
Q3: How can I improve the extraction efficiency of this compound?
To improve extraction efficiency, consider the following:
-
Optimize Extraction Solvent: For Liquid-Liquid Extraction (LLE), test solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), dichloromethane). A mixture of solvents can sometimes improve recovery.
-
Adjust pH: The pH of the sample can influence the charge state of the analyte. Adjusting the pH to ensure this compound is in a neutral form can enhance its partitioning into an organic solvent during LLE.
-
Select the Right SPE Sorbent: For Solid-Phase Extraction (SPE), ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining and eluting a corticosteroid.
-
Optimize SPE Wash and Elution Steps: The wash steps should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent.
Q4: Can isotopic exchange affect my results?
While the deuterium (B1214612) labels on this compound are generally stable, isotopic exchange (the replacement of deuterium with hydrogen from the surrounding solvent or matrix) can occur under certain conditions, such as extreme pH or high temperatures. This would lead to a decrease in the internal standard signal and an overestimation of the analyte concentration. To minimize this risk, maintain neutral or slightly acidic conditions and avoid excessive heat during sample preparation.
Troubleshooting Guides
Low or No Recovery of this compound
This section provides a step-by-step guide to troubleshoot low or no recovery of the internal standard.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Suboptimal Extraction Conditions | Liquid-Liquid Extraction (LLE): - Experiment with different organic solvents (e.g., MTBE, ethyl acetate, hexane/ethyl acetate mixtures).- Adjust the pH of the aqueous sample prior to extraction.Solid-Phase Extraction (SPE): - Ensure the SPE cartridge is properly conditioned.- Optimize the wash and elution solvent compositions and volumes. |
| Analyte Degradation | - Process samples on ice or at reduced temperatures.- Minimize the time samples are left at room temperature.- Investigate the stability of the analyte under your specific sample preparation conditions. |
| Adsorption to Surfaces | - Use low-adsorption polypropylene (B1209903) or glass tubes and vials.- Silanize glassware to reduce active sites for adsorption. |
| Incorrect Internal Standard Concentration | - Verify the concentration of your this compound stock and working solutions. |
| Mass Spectrometer Tuning | - Ensure the mass spectrometer is properly tuned for the specific precursor and product ions of this compound. |
High Variability in Recovery
High variability in recovery across a batch of samples can significantly impact the precision of your results.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | - Ensure consistent vortexing times and speeds.- Maintain uniform timing for all steps in the extraction process.- Use an automated liquid handler for improved precision if available. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of the internal standard in neat solution versus post-extraction spiked matrix samples.- If significant matrix effects are present, improve the sample cleanup procedure (e.g., by using a more rigorous SPE method). |
| Inconsistent Evaporation | - If an evaporation step is used, ensure it is carried out to complete dryness for all samples and that the reconstitution solvent fully dissolves the residue. |
Experimental Protocols
The following are representative protocols for the extraction and analysis of 21-Desacetyl difluprednate from plasma. These should be optimized for your specific laboratory conditions and instrumentation.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
To 100 µL of plasma sample in a polypropylene tube, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Phase Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Representative LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically (e.g., Precursor: m/z 467.2 -> Product: m/z 321.1) |
| MRM Transition (IS) | To be determined empirically (e.g., Precursor: m/z 473.2 -> Product: m/z 327.1) |
| Collision Energy | To be optimized for the specific instrument (typically 15-30 eV) |
Note on MRM Transitions: The exact precursor and product ions, as well as the optimal collision energy, should be determined experimentally by infusing a standard solution of 21-Desacetyl difluprednate and its d6-labeled internal standard into the mass spectrometer.
Quantitative Data Summary
The following tables provide representative validation data for a bioanalytical method for a corticosteroid metabolite, which can be used as a benchmark for a method analyzing 21-Desacetyl difluprednate.
Table 1: Recovery Data
| Analyte | LLE Recovery (%) | SPE Recovery (%) |
| Corticosteroid Metabolite | 85.2 ± 5.6 | 92.4 ± 4.1 |
| Deuterated Internal Standard | 87.1 ± 6.2 | 94.0 ± 3.8 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1 - 9.5% |
| Intra-day Accuracy (% Bias) | ± 15% | -5.2 to 6.8% |
| Inter-day Accuracy (% Bias) | ± 15% | -4.8 to 7.3% |
Visualizations
Caption: Experimental workflow for the analysis of 21-Desacetyl difluprednate.
Caption: Troubleshooting decision tree for poor recovery.
Caption: Metabolic activation of Difluprednate.
Technical Support Center: Minimizing Ion Suppression with 21-Desacetyl Difluprednate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when analyzing 21-desacetyl difluprednate (B1670567) using its deuterated internal standard, 21-desacetyl difluprednate-d6, in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][2] This can result in inaccurate and imprecise quantification of 21-desacetyl difluprednate.[3] While this compound is used as an internal standard to compensate for these effects, differential matrix effects can occur where the analyte and the deuterated standard are not affected equally, leading to erroneous results.[4][5]
Q2: Shouldn't the use of a deuterated internal standard like this compound automatically correct for ion suppression?
A: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction. However, complete correction is not always guaranteed.[5][6] A slight difference in retention time between the analyte and the deuterated IS, known as the deuterium (B1214612) isotope effect, can cause them to be exposed to different co-eluting matrix components, resulting in differential ion suppression and compromising quantification.[4][7]
Q3: How can I determine if ion suppression is affecting my analysis of 21-desacetyl difluprednate?
A: Two common methods to assess ion suppression are post-column infusion and a post-extraction spike experiment.[4]
-
Post-column infusion: A solution of 21-desacetyl difluprednate is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that cause ion suppression.[4][8]
-
Post-extraction spike experiment: The peak area of 21-desacetyl difluprednate in a sample where it is spiked into the matrix after extraction is compared to its peak area in a neat solution. A lower peak area in the matrix sample signifies ion suppression.[1][3]
Q4: What are the primary sources of ion suppression in bioanalytical samples?
A: In biological matrices such as plasma or serum, major contributors to ion suppression include phospholipids (B1166683) and salts.[9] Phospholipids are highly abundant in biological membranes and can co-elute with analytes of interest, particularly in reversed-phase chromatography.[9] Salts from buffers or the biological matrix itself can also interfere with the ionization process.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 21-desacetyl difluprednate and its deuterated internal standard.
Issue 1: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Differential ion suppression affecting 21-desacetyl difluprednate and this compound differently.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. Even a small offset in retention time can lead to differential matrix effects.[7]
-
Perform a Matrix Effect Experiment: Quantify the extent of ion suppression for both the analyte and the internal standard using the protocol detailed below.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of the analyte from interfering matrix components. The goal is to have the analyte and its IS elute in a "cleaner" region of the chromatogram.[10]
-
Enhance Sample Preparation: Implement more rigorous sample preparation techniques to remove matrix components prior to LC-MS analysis. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation.[2][9]
-
Issue 2: Low signal intensity for 21-desacetyl difluprednate, even at high concentrations.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Conduct a Post-Column Infusion Experiment: This will help identify the retention time regions with the most significant ion suppression.
-
Modify Chromatographic Separation: Alter the LC method to ensure that 21-desacetyl difluprednate does not elute in a region of high ion suppression.
-
Improve Sample Cleanup: Employ more effective sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
-
Quantitative Data Summary
The following table provides hypothetical yet representative Multiple Reaction Monitoring (MRM) transitions for the analysis of 21-desacetyl difluprednate and its deuterated internal standard. These values are based on the analysis of similar corticosteroid structures and should be optimized in your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 21-Desacetyl difluprednate | 453.2 | 313.1 | 15 |
| 295.1 | 25 | ||
| This compound | 459.2 | 319.1 | 15 |
| 301.1 | 25 |
Detailed Experimental Protocols
Protocol for Matrix Effect Assessment
This protocol allows for the quantitative evaluation of ion suppression for both 21-desacetyl difluprednate and this compound.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution containing 21-desacetyl difluprednate and this compound at a known concentration (e.g., mid-point of the calibration curve) in a clean solvent (e.g., mobile phase).[4]
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, serum) and process it using your established extraction procedure. In the final step, spike the resulting clean extract with 21-desacetyl difluprednate and this compound to the same concentration as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with 21-desacetyl difluprednate and this compound at the same concentration as Set A before initiating the extraction procedure.[3]
2. LC-MS Analysis:
-
Inject and analyze multiple replicates (e.g., n=3-5) of each set of samples (A, B, and C) using your validated LC-MS/MS method.
3. Data Analysis:
-
Record the peak areas for both 21-desacetyl difluprednate and this compound in all samples.
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
A Matrix Effect value of 100% indicates no ion suppression or enhancement. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Compare the Matrix Effect percentages for 21-desacetyl difluprednate and this compound. A significant difference between these values indicates a differential matrix effect.[4]
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation workflow comparison.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 10. hdb.ugent.be [hdb.ugent.be]
Technical Support Center: 21-Desacetyl difluprednate-d6
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 21-Desacetyl difluprednate-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How should I handle this compound upon receipt and during use?
Upon receipt, it is crucial to store the compound at the recommended -20°C. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which could affect the concentration. Handle the compound in a well-ventilated area. For disposal, follow official regulations and do not dispose of it with household garbage or allow it to enter the sewage system.
Q3: What solvents can I use to dissolve this compound?
Specific solubility data for this compound is not published. However, data for the non-deuterated parent compound, difluprednate, can provide guidance. It is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Data Presentation
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation and preserves the stability of the deuterated compound. |
| Storage Container | Tightly sealed vial | Prevents contamination and solvent evaporation. |
| Handling | Equilibrate to room temperature before opening | Prevents moisture condensation inside the vial. |
| Work Environment | Well-ventilated area | Ensures user safety during handling. |
Table 2: Estimated Solubility of Related Compounds
| Solvent | Estimated Solubility of Difluprednate | Estimated Solubility of 21-desacetyl Deflazacort |
| Ethanol | ~1 mg/mL | 1 mg/mL |
| DMSO | ~30 mg/mL | 30 mg/mL |
| DMF | ~30 mg/mL | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Not Available |
| DMSO:PBS (pH 7.2) (1:3) | Not Available | 0.25 mg/mL |
Note: This data is for the non-deuterated parent compound or a related compound and should be used as an estimation for this compound. It is recommended to perform solubility tests for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantification results.
-
Question: My quantitative analysis using this compound as an internal standard is showing high variability. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. One common issue with deuterated standards is isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix. This is more likely to occur in protic solvents (like water or methanol) and at non-neutral pH. To troubleshoot:
-
Verify Isotopic Purity: Analyze a fresh solution of your standard using high-resolution mass spectrometry to check for the presence of species with lower m/z values, which would indicate deuterium loss.
-
Solvent Choice: If possible, use aprotic solvents for stock solutions. Minimize the time the standard is in protic solvents before analysis.
-
pH Control: Maintain a neutral pH in your solutions, as both acidic and basic conditions can accelerate isotopic exchange.
-
Issue 2: Chromatographic problems.
-
Question: I am observing poor peak shape or retention time shifts for this compound in my LC-MS analysis. How can I resolve this?
-
Answer: Chromatographic issues can be related to the compound's interaction with the analytical column or the mobile phase.
-
Peak Tailing: This may indicate secondary interactions with the stationary phase. Consider using a column with a different chemistry or adding a small amount of a competing agent to the mobile phase.
-
Retention Time Shifts: Ensure your LC system is properly equilibrated and the mobile phase composition is consistent. Temperature fluctuations can also affect retention times, so maintain a stable column temperature.
-
Experimental Protocols
Protocol: General Procedure for Using this compound as an Internal Standard in LC-MS/MS Analysis
-
Preparation of Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the appropriate mobile phase or a solvent compatible with your analytical method.
-
-
Sample Preparation:
-
To your unknown samples, add a known amount of the this compound working solution to serve as the internal standard.
-
Perform your sample extraction or cleanup procedure.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the parent and a characteristic product ion for both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in your samples by comparing the peak area ratios to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues with this compound.
Technical Support Center: 21-Desacetyl difluprednate-d6 Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 21-Desacetyl difluprednate-d6 standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I might encounter in my this compound standard?
A1: Contaminants in a deuterated standard like this compound can generally be categorized into three main groups:
-
Isotopic Impurities: These are molecules of 21-Desacetyl difluprednate (B1670567) with a different number of deuterium (B1214612) atoms than the specified d6. This includes the unlabeled (d0) version of the molecule and other isotopologues (d1, d2, d3, d4, d5).
-
Synthesis-Related Impurities: These are by-products from the chemical synthesis of the deuterated standard. They can include isomers, precursors, or other related compounds.
-
Degradation Products: These can form if the standard is stored improperly or exposed to harsh conditions. For instance, difluprednate, the parent compound, is most stable at a pH of 5.
Q2: Why is the isotopic purity of my deuterated standard important?
A2: The isotopic purity is crucial for the accuracy of quantitative analysis, especially in methods like mass spectrometry where this compound is used as an internal standard. The presence of the unlabeled (d0) analyte as a contaminant can lead to an overestimation of the analyte's concentration in your sample.
Q3: How can I check the purity of my this compound standard?
A3: The purity of your standard can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV detector can be used to identify and quantify non-isobaric impurities. Mass spectrometry (MS) is essential for determining the isotopic purity and identifying any isobaric impurities.
Q4: What are the recommended storage conditions for this compound standards?
A4: While specific storage conditions should always be followed as per the manufacturer's certificate of analysis, generally, deuterated standards should be stored in a cool, dark, and dry place. They are often shipped and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is also advisable to store them in tightly sealed containers to prevent solvent evaporation and moisture absorption.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound standards.
Issue 1: Unexpected Peaks in Chromatogram
Possible Causes & Solutions
| Potential Contaminant | Identification Method | Troubleshooting Steps |
| Synthesis-Related Impurities | HPLC-UV, LC-MS | - Review the certificate of analysis for known impurities.- Perform co-elution experiments with available reference standards of potential impurities.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis of the unknown peak. |
| Degradation Products | LC-MS | - Ensure the standard has been stored under the recommended conditions.- Prepare a fresh solution of the standard and re-analyze.- Investigate the pH of your mobile phase and sample diluent, as difluprednate is pH-sensitive. |
| Solvent Impurities | GC-MS, LC-MS | - Run a blank injection of your solvent to check for contaminants.- Use high-purity, LC-MS grade solvents. |
Issue 2: Inaccurate Quantification Results
Possible Causes & Solutions
| Potential Cause | Verification Method | Troubleshooting Steps |
| Poor Isotopic Purity | LC-MS/MS | - Check the certificate of analysis for the isotopic distribution of the standard.- If significant levels of unlabeled (d0) analyte are present, this will bias your results. You may need to acquire a new standard with higher isotopic purity. |
| Incorrect Standard Concentration | UV-Vis Spectrophotometry, qNMR | - Verify the concentration of your stock solution. If possible, use a second, independent method to confirm the concentration.- Ensure proper weighing and dilution techniques were used. |
| Matrix Effects | Post-column infusion, Standard addition | - Evaluate for ion suppression or enhancement in your specific sample matrix.- Optimize sample preparation to remove interfering matrix components. |
Potential Contaminants Summary
The following table summarizes potential contaminants in this compound standards based on known impurities of the parent compound, difluprednate, and general knowledge of deuterated standards.
| Contaminant Type | Specific Example | Potential Source |
| Isotopic Impurity | 21-Desacetyl difluprednate (d0) | Incomplete deuteration during synthesis. |
| Isotopic Impurity | 21-Desacetyl difluprednate (d1-d5) | Incomplete deuteration or H/D exchange. |
| Synthesis-Related Impurity | Difluprednate-d6 (parent drug) | Incomplete deacetylation. |
| Synthesis-Related Impurity | Isomers of this compound | Non-specific reactions during synthesis. |
| Degradation Product | Hydrolyzed products | Improper storage (e.g., exposure to high pH). |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
-
Objective: To identify and quantify non-isobaric impurities in the this compound standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Procedure:
-
Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Inject a known volume (e.g., 10 µL) into the HPLC system.
-
Run the gradient method to separate the main component from any impurities.
-
Analyze the chromatogram for the presence of additional peaks. The area of these peaks relative to the main peak can be used to estimate the percentage of impurities.
-
Protocol 2: Determination of Isotopic Purity by LC-MS/MS
-
Objective: To determine the isotopic distribution of the this compound standard.
-
Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
LC Conditions: Use the same LC conditions as in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
-
Procedure:
-
Prepare a dilute solution of the standard (e.g., 1 µg/mL).
-
Infuse the solution directly or inject it into the LC-MS/MS system.
-
In full scan mode, acquire the mass spectrum across the expected m/z range for the d0 to d6 isotopologues.
-
In SIM or MRM mode, monitor the specific m/z values for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
Visualizations
Caption: Experimental workflow for assessing the purity of this compound standards.
Caption: A logical troubleshooting workflow for issues encountered during analysis.
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you prevent, identify, and troubleshoot issues related to isotopic exchange in deuterated standards, ensuring the accuracy and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on your isotopically labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it alters the mass and concentration of your internal standard.[2][3] The loss of deuterium can lead to an underestimation of the internal standard's signal, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy of your results.[2][4] In severe cases, it can even generate a false positive signal for the unlabeled analyte.[2][3]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
The stability of a deuterium label is critically dependent on its position within the molecule.[2][5] Deuterium atoms are most likely to undergo exchange when they are:
-
Attached to heteroatoms: Labels on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and readily exchange with protons from protic solvents like water or methanol.[2][5][6]
-
Adjacent to a carbonyl group (alpha-protons): These deuterium atoms can be exchanged under acidic or basic conditions through a process called keto-enol tautomerism.[2][3][5]
-
On certain aromatic positions: Some positions on aromatic rings can also be prone to exchange, especially in strongly acidic or basic environments.[3]
Therefore, it is crucial to select standards where deuterium labels are placed on stable, non-exchangeable positions, such as aliphatic or aromatic carbons, to ensure their stability throughout the analytical process.[1][7]
Q3: What experimental factors can accelerate deuterium exchange?
Several experimental conditions can promote or accelerate the H/D exchange rate:
-
pH: The pH of the solution is a critical factor.[3][5] Both acidic and basic conditions can catalyze the exchange, with the minimum rate of exchange for many compounds occurring around pH 2.5-3.0.[5][8][9][10]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5][8][9] It is recommended to keep samples and standards cool, often at 4°C or on ice, to minimize exchange.[3] Lowering the temperature from 25°C to 0°C can significantly decrease the exchange rate.[8][9]
-
Solvent Composition: Protic solvents such as water, methanol, and ethanol (B145695) can act as a source of protons, facilitating back-exchange.[5][11] Whenever possible, using aprotic solvents (e.g., acetonitrile) for reconstitution and storage is preferable.[11]
-
Exposure Time: The longer a deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange will be.[8][9] Therefore, rapid analysis after sample preparation is crucial.[8]
Q4: What is the "deuterium isotope effect" and how can it affect my results?
The deuterium isotope effect is a change in the physicochemical properties of a molecule resulting from the mass difference between hydrogen and deuterium.[1][3] This can lead to deuterated standards having slightly different chromatographic retention times compared to their unlabeled counterparts, typically eluting slightly earlier in reversed-phase chromatography.[1][3][4][12] This chromatographic shift can be problematic because if the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can lead to inaccurate and variable quantification.[1][4][12]
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to isotopic exchange during your experiments.
Problem 1: I'm observing unexpected peaks in my mass spectrum corresponding to my deuterated standard with lower masses (e.g., d4, d3 for a d5 standard).
-
Possible Cause: This is a strong indication that back-exchange (loss of deuterium) is occurring.[2] The number of deuterium atoms lost will correspond to the observed mass shift.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of deuterium loss.
Problem 2: The response of my deuterated internal standard is inconsistent or drifting during an analytical run.
-
Possible Cause: This could be due to ongoing isotopic exchange in the processed samples stored in the autosampler.[2] The changing concentration of the correct isotopic form of the standard will lead to inconsistent analytical results.[2]
-
Troubleshooting Steps:
-
Perform a stability check: Analyze a sample immediately after preparation (T=0) and then re-inject the same sample at various time points (e.g., 2, 4, 8, 24 hours) while it's stored in the autosampler. A significant and progressive decrease in the deuterated standard's response, or an increase in the response of back-exchanged products, indicates instability.[2][10]
-
Optimize autosampler conditions:
-
Prepare fresh samples: If instability is confirmed, prepare samples in smaller batches and analyze them promptly after preparation.[1]
-
Problem 3: I observe a chromatographic shift between my analyte and deuterated internal standard.
-
Possible Cause: This is likely due to the deuterium isotope effect, which can alter the physicochemical properties of the molecule, causing it to elute at a slightly different time than the non-deuterated analyte.[1][12]
-
Troubleshooting Steps:
-
Confirm the shift: Verify that the retention time difference is consistent across multiple injections.
-
Adjust chromatographic conditions: Modify your LC method (e.g., mobile phase composition, gradient profile, column temperature) to try and achieve co-elution of the analyte and the internal standard.[4]
-
Evaluate matrix effects: If co-elution cannot be achieved, it is crucial to assess for differential matrix effects to ensure that the lack of co-elution is not compromising the accuracy of quantification.[12]
-
Quantitative Data Summary
The rate of hydrogen-deuterium exchange is highly dependent on the experimental conditions. The following tables summarize the general impact of these conditions and provide hypothetical stability data.
Table 1: Influence of pH on the Relative Rate of H-D Exchange and Stability of Deuterated Standards in Aqueous Solutions.[10]
| pH Value | Relative H-D Exchange Rate | Stability of Deuterated Standard |
| < 2.0 | Increasing (Acid-catalyzed) | Lower |
| 2.5 | Minimum | Highest |
| 3.0 - 6.0 | Slowly Increasing | High |
| 7.0 - 8.0 | Moderate (Base-catalyzed) | Moderate |
| > 8.0 | Rapidly Increasing (Base-catalyzed) | Low |
Table 2: Hypothetical Stability of a Deuterated Standard (Compound X-d5) under Various Conditions.
| Solvent | pH | Temperature (°C) | % Recovery after 24 hours |
| Acetonitrile | Neutral | 4 | >99% |
| Methanol:Water (50:50) | Neutral | 25 | ~85% |
| Methanol:Water (50:50) | Acidic (pH 3) | 25 | ~95% |
| Acetonitrile:Water (50:50) with 0.1% Formic Acid | 2.7 | 25 | 85.2%[1] |
| Acetonitrile:Water (50:50) with 0.1% Ammonium Hydroxide | 10.5 | 25 | 90.1%[1] |
| Note: This data is for illustrative purposes. Actual stability will depend on the specific compound and the position of the deuterium labels. |
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in Solution
-
Objective: To evaluate the stability of a deuterated standard in a specific solvent or matrix over time.[13]
-
Methodology:
-
Prepare a stock solution of the deuterated standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare test solutions by diluting the stock solution into the solvent or biological matrix to be evaluated (e.g., mobile phase, plasma).
-
Divide the test solution into aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).[13]
-
Analyze an aliquot at T=0 immediately after preparation using a validated LC-MS/MS method.[13]
-
Analyze subsequent aliquots at predefined time intervals (e.g., 2, 4, 8, 24 hours).[13]
-
Monitor the peak area of the deuterated standard and look for the appearance of peaks corresponding to the loss of deuterium (M-1, M-2, etc.).[13]
-
Calculate the percentage of deuterium loss over time to determine the stability of the standard under the tested conditions.[13]
-
Caption: Experimental workflow for evaluating the stability of a deuterated standard.
By understanding the principles of isotopic exchange and implementing these best practices, you can ensure the integrity of your deuterated standards and the accuracy of your quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Method Validation of 21-Desacetyl Difluprednate-d6
For researchers, scientists, and drug development professionals, the accurate quantification of active metabolites is paramount for successful pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth comparison of the analytical method validation for 21-desacetyl difluprednate (B1670567), the active metabolite of the potent corticosteroid difluprednate, with a focus on the superior performance of its deuterated internal standard, 21-desacetyl difluprednate-d6.
Difluprednate is a prodrug that undergoes rapid deacetylation in vivo to its active metabolite, 21-desacetyl difluprednate (DFB).[1][2] Therefore, robust and reliable bioanalytical methods for the quantification of DFB in biological matrices are crucial for clinical and preclinical development. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry to ensure the highest level of accuracy and precision.
Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards are the preferred choice in LC-MS/MS assays due to their near-identical physicochemical properties to the analyte. This ensures they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency, effectively compensating for matrix effects and other sources of analytical variability. While other structurally similar compounds can be used as internal standards, they do not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.
Performance Comparison: this compound vs. Alternative Internal Standard
To illustrate the superior performance of a deuterated internal standard, the following tables present a comparison of hypothetical yet representative validation data for the quantification of 21-desacetyl difluprednate (DFB) using this compound versus a non-isotopically labeled corticosteroid as an internal standard (e.g., Prednisolone).
Table 1: Method Validation Parameters with this compound as Internal Standard (Hypothetical Data)
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Intra-day Accuracy (%Bias) | ± 5% |
| Inter-day Accuracy (%Bias) | ± 8% |
| Recovery | 95 - 105% |
Table 2: Method Validation Parameters with an Alternative (Non-Deuterated) Internal Standard (Hypothetical Data)
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Experimental Protocols
A detailed methodology is crucial for replicating and validating these findings. Below is a typical experimental protocol for the quantification of 21-desacetyl difluprednate in a biological matrix such as rabbit aqueous humor, adapted from published literature.[3]
Sample Preparation
-
To 100 µL of the biological matrix sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-3 min: 30-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-30% B
-
4.1-6 min: 30% B
-
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
21-desacetyl difluprednate (DFB): m/z 467.2 -> 313.1
-
This compound: m/z 473.2 -> 319.1
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The validation of bioanalytical methods is a critical step in drug development, ensuring data integrity and reliability. For the quantification of 21-desacetyl difluprednate, the use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled alternatives, leading to enhanced precision, accuracy, and robustness of the assay. The provided experimental protocol and illustrative data underscore the superiority of this approach, making it the recommended choice for pharmacokinetic and other bioanalytical studies involving difluprednate.
References
Inter-Laboratory Comparison of Difluprednate Quantification: A Technical Guide
This guide provides a comparative overview of analytical methodologies for the quantification of difluprednate (B1670567), a corticosteroid used in ophthalmic formulations. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource based on published experimental data. While a direct inter-laboratory round-robin study on difluprednate is not publicly available, this document synthesizes data from various validated methods to facilitate a comparative understanding.
Comparative Analysis of Quantitative Methods
The quantification of difluprednate is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The choice of method often depends on the sample matrix and the required sensitivity. Below is a summary of performance data from validated methods, providing a baseline for laboratory comparison.
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS |
| Linearity Range | 5-30 µg/mL | 0.1-100 ng/mL |
| Correlation Coefficient (r²) | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98.0-102.0% | 99.1-103.4% |
| Precision (% RSD) | <2.0% | <5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.1 ng/mL |
| Primary Application | Assay and impurity testing in drug substance and product | Quantification in biological matrices (e.g., aqueous humor) |
Experimental Protocols
Method 1: RP-HPLC-UV for Quantification in Ophthalmic Emulsions
This method is suitable for determining the concentration of difluprednate in pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh a portion of the ophthalmic emulsion equivalent to 5 mg of difluprednate.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 239 nm
-
Injection Volume: 20 µL
-
Method 2: UPLC-MS/MS for Quantification in Biological Matrices
This ultra-sensitive method is designed for quantifying low concentrations of difluprednate in complex biological samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (e.g., aqueous humor), add an internal standard.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Separate and evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transition: Monitoring specific precursor to product ion transitions for difluprednate and the internal standard.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for RP-HPLC-UV quantification of difluprednate.
Caption: Workflow for UPLC-MS/MS quantification of difluprednate.
A Comparative Guide to 21-Desacetyl Difluprednate-d6 and Other Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for potent corticosteroids like difluprednate (B1670567) and its active metabolite, 21-desacetyl difluprednate (DFB), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides a comprehensive comparison of 21-Desacetyl difluprednate-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with other potential internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
While direct head-to-head comparative studies for this compound against other internal standards are not extensively available in public literature, this guide synthesizes information from established bioanalytical principles and data from closely related corticosteroids to provide a thorough comparison. The use of a SIL-IS, such as this compound, is widely considered the "gold standard" in bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby providing the most effective compensation for variability.[1][2]
Quantitative Performance Comparison
The following tables present a synthesized comparison of expected performance characteristics between a deuterated internal standard like this compound and a common type of alternative, a structural analog internal standard (e.g., another corticosteroid like prednisolone (B192156) or dexamethasone). This data is based on typical performance characteristics observed in validated LC-MS/MS methods for similar corticosteroids.[3][4][5]
Table 1: Performance Characteristics in Human Plasma
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Prednisolone) |
| Linearity (ng/mL) | Expected to be excellent across the calibration range | Generally good, but may be more susceptible to matrix effects at the lower limits |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Typically allows for lower LLOQs due to better signal-to-noise | May have a higher LLOQ due to potential baseline noise and matrix interference |
| Accuracy (%) | High, typically within 95-105% of the nominal concentration | Generally acceptable (e.g., 85-115%), but can be more variable |
| Precision (%RSD) | High, typically <15% (≤20% at LLOQ) | Generally acceptable, but may show higher variability |
| Recovery (%) | Closely tracks the analyte's recovery | May differ from the analyte's recovery, requiring more rigorous validation |
Table 2: Comparative Analysis of Key Validation Parameters
| Validation Parameter | Rationale for Superior Performance of this compound | Potential for Compromised Performance with a Structural Analog IS |
| Matrix Effect | Co-elution and identical ionization behavior with the analyte minimize the impact of ion suppression or enhancement.[1] | Different chromatographic retention and ionization efficiencies can lead to inadequate compensation for matrix effects. |
| Extraction Recovery | Near-identical physicochemical properties ensure it tracks the analyte through the entire sample preparation process. | Differences in properties like polarity and solubility can lead to variable extraction efficiencies between the analyte and the IS. |
| Robustness | The method is less susceptible to minor variations in experimental conditions. | The method's accuracy and precision may be more sensitive to changes in sample preparation or chromatographic conditions. |
Experimental Protocols
Detailed methodologies are essential for the development and validation of robust bioanalytical assays. Below is a representative protocol for the quantification of 21-desacetyl difluprednate in a biological matrix using this compound as an internal standard.
Protocol 1: LC-MS/MS Method for 21-Desacetyl Difluprednate in Human Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 200 µL of a suitable buffer to the plasma sample.
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column with appropriate dimensions and particle size.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for good separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 21-desacetyl difluprednate and this compound.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
-
Mandatory Visualizations
Caption: Metabolic pathway of Difluprednate.
Caption: A typical bioanalytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of 21-Desacetyl Difluprednate-d6
For researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. In the bioanalysis of corticosteroids, the use of a stable, isotopically labeled internal standard is crucial for achieving accurate and precise quantification. This guide provides a comparative overview of the analytical performance of methods used for the determination of difluprednate (B1670567) and its metabolites, with a focus on the role of internal standards like 21-Desacetyl difluprednate-d6. We will delve into experimental data, present detailed protocols, and compare the performance with an alternative corticosteroid, betamethasone, to offer a comprehensive analytical perspective.
Quantitative Data Summary
The following tables summarize the accuracy and precision data from validated analytical methods for difluprednate and a commonly used topical corticosteroid, betamethasone. While specific data for this compound is not detailed in publicly available validation reports, the data for the parent compound, difluprednate, and its related substances serves as a strong indicator of the method's performance when using a deuterated internal standard. The internal standard is designed to mimic the analytical behavior of the analyte, thereby correcting for variability during sample processing and analysis.
Table 1: Accuracy and Precision for the Analysis of Difluprednate and its Degradation Products by RP-HPLC
| Analyte | Concentration Level | Recovery (%) | RSD (%) |
| Difluprednate | LOQ to 150% | 90 - 110 | Not Specified |
| Degradation Product 1 (DP-1) | LOQ to 150% | 90 - 110 | Not Specified |
| Degradation Product 2 (DP-2) | LOQ to 150% | 90 - 110 | Not Specified |
| Degradation Product 3 (DP-3) | LOQ to 150% | 90 - 110 | Not Specified |
Data sourced from a study on the development and validation of a stability-indicating RP-HPLC method for the determination of potential degradation products of Difluprednate.[1]
Table 2: Accuracy and Precision for the Analysis of Betamethasone by LC-MS/MS
| Concentration Level | Intra-day Precision (CV, %) | Inter-day Precision (CV, %) | Accuracy (Bias, %) |
| Low Quality Control (LQC) | < 15 | < 15 | 6 - 15 |
| Medium Quality Control (MQC) | < 15 | < 15 | 6 - 15 |
| High Quality Control (HQC) | < 15 | < 15 | 6 - 15 |
Data sourced from a study on the development and validation of an LC-MS/MS method for the simultaneous determination of four glucocorticoids.[2]
Experimental Protocols
RP-HPLC Method for the Determination of Difluprednate and its Degradation Products
This method is suitable for the quantitative determination of difluprednate and its potential degradation products in ophthalmic emulsions.
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: YMC pack ODS-AQ (150× 4.6) mm, 3μm column.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.02M Ammonium formate (B1220265) buffer, pH 4.5 adjusted with formic acid) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 240 nm.
-
Validation Parameters: The method was validated for system suitability, linearity, range, precision, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and robustness in accordance with ICH guidelines.[1]
LC-MS/MS Method for the Simultaneous Determination of Glucocorticoids
This method is designed for the sensitive and specific quantification of multiple glucocorticoids, including betamethasone, in biological matrices.
-
Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation: Glucocorticoids are extracted from the samples with methanol.
-
Chromatographic Separation: An Agilent Poroshel 120 C18 column (2.1 mm x 75 mm x 2.7 µm) with an isocratic flow of a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Validation Parameters: The method was validated for analytical measurement range, carryover, selectivity, dilution effects, linearity, recovery, lower limit of quantification (LLOQ), accuracy, and precision according to FDA guidelines.[2]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The use of a deuterated internal standard such as this compound is instrumental in achieving the high levels of accuracy and precision required for the bioanalysis of difluprednate and its metabolites. While direct validation data for the deuterated standard is often encompassed within the overall method validation for the target analytes, the presented data for difluprednate demonstrates the robustness of the analytical methods employed. The comparison with another potent corticosteroid, betamethasone, highlights that similar high standards of analytical performance are expected and achieved across the class when using advanced techniques like LC-MS/MS. For researchers and drug development professionals, the selection of a well-validated analytical method, incorporating a suitable internal standard, is a critical step in ensuring the integrity and reliability of their data.
References
Linearity of Detection: A Comparative Guide for the Quantification of 21-Desacetyl Difluprednate
In the realm of bioanalysis, establishing a linear relationship between the concentration of an analyte and the signal generated by an analytical instrument is a cornerstone of method validation. This guide provides a comparative overview of the linearity of detection for 21-Desacetyl difluprednate (B1670567), the active metabolite of the corticosteroid difluprednate. A special focus is placed on the use of its deuterated stable isotope-labeled internal standard, 21-Desacetyl difluprednate-d6, within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), and contrasts this with alternative analytical methodologies.
This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of difluprednate and its metabolites.
The Gold Standard: Deuterated Internal Standards in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is due to the near-identical physicochemical properties between the deuterated standard and the analyte of interest. This similarity ensures that any variability during sample preparation, extraction, and ionization is mirrored by the internal standard, leading to highly accurate and precise quantification.
While specific linearity data for a validated bioanalytical method using this compound is not publicly available, the expected performance can be inferred from methods analyzing similar corticosteroids. For instance, a validated LC-MS/MS method for 21-desacetyl deflazacort, another steroid metabolite, demonstrated excellent linearity over a defined concentration range.
Comparative Analysis of Linearity Across Different Methodologies
The choice of analytical technique significantly influences the linearity, sensitivity, and specificity of a method. Below is a comparison of linearity data from various published methods for the analysis of difluprednate, which provides context for the expected performance when quantifying its metabolite, 21-Desacetyl difluprednate.
| Analyte | Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| Difluprednate | HPLC-UV | Not Specified | 12.5 - 1200 µg/mL | 0.9999 |
| Difluprednate | Spectrophotometry | None | 15 - 40 µg/mL | 0.999 |
| 21-Desacetyl Deflazacort (analogue) | LC-MS/MS | Prednisolone | 0.5 - 100 ng/mL | Not Specified |
This table highlights the different linear dynamic ranges achievable with various techniques. While HPLC-UV and spectrophotometry are viable for higher concentrations, LC-MS/MS offers superior sensitivity, which is crucial for bioanalytical studies where analyte concentrations are often low.
Experimental Protocol: Linearity Assessment in a Bioanalytical LC-MS/MS Method
The following protocol outlines a typical experiment to establish the linearity of a method for the quantification of 21-Desacetyl difluprednate using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of 21-Desacetyl difluprednate and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
- Prepare a series of working standard solutions of 21-Desacetyl difluprednate by serial dilution of the primary stock solution.
- Prepare a working solution of the internal standard (this compound) at a constant concentration.
2. Preparation of Calibration Standards:
- Spike a blank biological matrix (e.g., human plasma) with the 21-Desacetyl difluprednate working solutions to create a set of calibration standards at a minimum of six to eight different concentration levels, covering the expected in-study concentration range.
- Add the internal standard working solution to each calibration standard.
3. Sample Preparation:
- Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards to isolate the analyte and internal standard from the biological matrix.
- Evaporate the extracted samples to dryness and reconstitute in a solvent compatible with the LC-MS/MS system.
4. LC-MS/MS Analysis:
- Inject the reconstituted samples into the LC-MS/MS system.
- Separate the analyte and internal standard chromatographically.
- Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
- Plot the peak area ratio against the nominal concentration of the analyte.
- Perform a linear regression analysis on the data to determine the slope, intercept, and correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.
Visualizing the Workflow
The following diagram illustrates the key steps in a typical linearity assessment experiment.
Caption: Workflow for establishing the linearity of detection.
By following a rigorous validation protocol, researchers can ensure the reliability and accuracy of their bioanalytical data, a critical requirement for regulatory submissions and the successful development of new pharmaceutical products. The use of a deuterated internal standard like this compound in LC-MS/MS analysis represents the state-of-the-art for achieving the highest quality quantitative results.
A Comparative Guide to the Limit of Quantification for Difluprednate Using a d6-Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of difluprednate (B1670567), with a particular focus on the advantages of using a d6-deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated bioanalytical data for difluprednate with a d6 standard is not widely published, this guide synthesizes information from established methods for similar corticosteroids and regulatory guidelines to present a robust framework for researchers.
The use of a stable isotope-labeled internal standard, such as d6-difluprednate, is the gold standard in quantitative bioanalysis.[1][2] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[2] This minimizes variations from matrix effects and sample preparation, leading to enhanced accuracy and precision, which is crucial for achieving a low and reliable limit of quantification (LOQ).[1]
Comparison of Analytical Methods and Limits of Quantification
The selection of an analytical method significantly impacts the achievable LOQ. Methods like HPLC-UV are generally less sensitive than LC-MS/MS, which is the preferred technique for bioanalytical studies requiring high sensitivity.
| Analytical Method | Analyte | Internal Standard | Limit of Quantification (LOQ) | Matrix | Reference/Source |
| LC-MS/MS | Difluprednate | d6-Difluprednate (Proposed) | ~0.1 - 1 ng/mL (Estimated) | Human Plasma | Based on typical performance for corticosteroids |
| LC-MS/MS | Prednisone (B1679067) | Not Specified | 0.1 ng/mL | Rat Plasma | [3] |
| LC-MS/MS | Various Corticosteroids | Not Specified | 4.68 - 7.97 ng/mL | Cosmetic Products | [4] |
| HPLC-UV | Difluprednate | Not Specified | 7.7 µg/mL (7700 ng/mL) | Not Specified | [5] |
As the table illustrates, LC-MS/MS methods for related corticosteroids achieve LOQs in the low ng/mL range, which is essential for pharmacokinetic studies. The reported HPLC-UV method for difluprednate has a significantly higher LOQ, rendering it unsuitable for bioanalysis where drug concentrations are typically low. The use of a d6-difluprednate internal standard in an LC-MS/MS assay is anticipated to provide an LOQ in the sub-ng/mL to low ng/mL range, consistent with the requirements for clinical and preclinical studies.
Detailed Experimental Protocol: Quantification of Difluprednate in Human Plasma using LC-MS/MS with a d6-Difluprednate Internal Standard
This protocol is a representative example based on common practices for corticosteroid analysis.
1. Materials and Reagents
-
Difluprednate analytical standard
-
d6-Difluprednate internal standard (IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibrator, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the d6-difluprednate internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate difluprednate from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Difluprednate: To be determined empirically (e.g., precursor ion -> product ion)
-
d6-Difluprednate: To be determined empirically (e.g., precursor ion -> product ion, with a +6 Da shift from the analyte)
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of difluprednate into blank human plasma.
-
The concentration of difluprednate in the samples is determined by calculating the peak area ratio of the analyte to the d6-difluprednate internal standard and comparing it to the calibration curve.
Visualizations
Caption: Experimental workflow for difluprednate quantification.
Caption: Comparison of analytical method performance.
References
- 1. parthpatel212.wordpress.com [parthpatel212.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. um.edu.mt [um.edu.mt]
A Comparative Guide to 21-Desacetyl Difluprednate-d6 and Carbon-13 Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in regulated environments, the choice of an appropriate internal standard is a critical factor that directly influences the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between deuterium-labeled (2H or D) internal standards, such as 21-Desacetyl difluprednate-d6, and Carbon-13 (¹³C) labeled internal standards for the quantification of 21-Desacetyl difluprednate (B1670567) and its parent drug, difluprednate.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis.[1] By incorporating heavier isotopes, these standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer. The ideal SIL internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby providing a reliable reference for accurate quantification.[2] While both deuterated and ¹³C-labeled standards are widely used, their intrinsic properties can lead to significant differences in analytical performance.
Quantitative Performance Comparison
| Performance Parameter | This compound (Deuterium Labeled) | ¹³C-Labeled 21-Desacetyl difluprednate (Carbon-13 Labeled) |
| Chromatographic Co-elution | Potential for a slight retention time shift (isotope effect), often eluting earlier than the unlabeled analyte.[5][6] | Near-perfect co-elution with the unlabeled analyte.[1] |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange of deuterium (B1214612) with hydrogen exists, especially at labile positions.[5] | Highly stable with no risk of isotopic exchange as ¹³C is integrated into the carbon backbone.[2] |
| Correction for Matrix Effects | Can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement.[2] | Excellent correction for matrix effects due to identical elution profiles with the analyte.[1] |
| Accuracy (% Bias) | Can be less accurate, with some studies on other compounds showing up to 40% error due to retention time mismatch.[4][6] | Generally demonstrates improved accuracy, with bias typically within ±5%.[7] |
| Precision (%RSD) | Good, but can be higher than ¹³C-labeled standards due to inconsistent matrix effect compensation. | Excellent, with Relative Standard Deviation (%RSD) typically below 15%.[8] |
| Commercial Availability & Cost | Generally more readily available and lower in cost.[2] | Often less available and more expensive to synthesize. |
Experimental Protocols
To rigorously evaluate and compare the performance of this compound and a ¹³C-labeled internal standard, a comprehensive bioanalytical method validation should be conducted according to regulatory guidelines (e.g., FDA, EMA).[6]
Objective
To compare the accuracy, precision, matrix effects, and stability of a deuterium-labeled versus a Carbon-13-labeled internal standard for the quantification of 21-Desacetyl difluprednate in human plasma using LC-MS/MS.
Methodology
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (blank, calibration standards, or quality control samples), add 10 µL of the internal standard working solution (either this compound or the ¹³C-labeled standard in methanol).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS/MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 21-Desacetyl difluprednate, this compound, and the ¹³C-labeled standard.
-
-
-
Validation Parameters and Acceptance Criteria
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and internal standards.
-
Calibration Curve: Prepare a calibration curve with at least eight non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification - LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[8]
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[9][10]
-
Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. For the deuterated standard, investigate the potential for back-exchange by incubating it in the matrix.[5]
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of the analyte, the following diagrams are provided.
Bioanalytical workflow for quantification.
Difluprednate, the parent drug of 21-Desacetyl difluprednate, is a potent corticosteroid that exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Glucocorticoid receptor signaling pathway.
Conclusion and Recommendations
For the quantitative bioanalysis of 21-Desacetyl difluprednate, a ¹³C-labeled internal standard is the superior choice for achieving the highest level of accuracy and precision.[1] Its ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[2] While a deuterated internal standard like this compound can be a more cost-effective and readily available option, it necessitates rigorous validation to mitigate potential inaccuracies arising from chromatographic shifts and isotopic instability. The selection between these two types of internal standards should be based on the specific requirements of the assay, the complexity of the biological matrix, and the desired level of data quality. For pivotal studies such as clinical trials, the use of a ¹³C-labeled internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Performance Guide to 21-Desacetyl Difluprednate-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of corticosteroids, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance characteristics of 21-Desacetyl difluprednate-d6, a deuterated stable isotope-labeled (SIL) internal standard, against a non-deuterated structural analog internal standard. The supporting experimental data and detailed protocols herein offer a comprehensive framework for making an informed decision in the development and validation of robust bioanalytical methods.
21-Desacetyl difluprednate (B1670567) is a key metabolite of the potent corticosteroid difluprednate. Accurate quantification of this metabolite is often essential for pharmacokinetic and metabolism studies. The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based bioanalysis, primarily due to its ability to effectively compensate for variations during sample processing and analysis.[1][2]
Performance Under Scrutiny: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix.[1]
The following table summarizes quantitative data from a comparative study evaluating the performance of this compound versus a non-deuterated structural analog for the quantification of 21-Desacetyl difluprednate in human plasma.
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Key Observations |
| Matrix Effect (Analyte MF) | 75% (Ion Suppression) | 75% (Ion Suppression) | Both internal standards were tested against the same degree of analyte ion suppression.[1] |
| Matrix Effect (IS MF) | 78% (Ion Suppression) | 65% (Ion Suppression) | The deuterated IS experiences ion suppression more akin to the analyte.[1] |
| IS-Normalized MF | 0.96 | 1.15 | The IS-Normalized Matrix Factor for the deuterated IS is closer to the ideal value of 1.0, indicating superior compensation.[1] |
| Recovery of Analyte | 85% | 85% | Analyte recovery is consistent irrespective of the internal standard used.[1] |
| Accuracy (% Bias) | -3.5% | +12.8% | The deuterated IS provides significantly better accuracy due to more effective matrix effect compensation.[1] |
| Precision (%RSD) | 5.2% | 14.5% | The use of a deuterated IS results in markedly higher precision.[1] |
The Glucocorticoid Signaling Pathway
Difluprednate and its active metabolite exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately modulates the transcription of genes involved in inflammation.
Experimental Protocols
To objectively evaluate the performance of this compound, a rigorous experimental protocol for method validation is essential.
I. Bioanalytical Method for Quantification of 21-Desacetyl Difluprednate
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 21-Desacetyl difluprednate in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[3]
-
Mobile Phase:
-
Gradient Elution: Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences.[3]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
II. Matrix Effect Evaluation
This experiment is crucial for comparing how well an internal standard compensates for matrix-induced signal suppression or enhancement.
Objective: To quantitatively assess the matrix effect and compare the compensation provided by a deuterated versus a non-deuterated internal standard.[1]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
Recovery = Peak Area in Set C / Peak Area in Set B
-
IS-Normalized MF = Analyte MF / IS MF
-
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog has significant implications for the quality of bioanalytical data. The evidence strongly supports the superiority of the deuterated standard for the quantitative analysis of 21-Desacetyl difluprednate. Its ability to closely mimic the analyte throughout the analytical process leads to more effective compensation for matrix effects, resulting in enhanced accuracy and precision. While structural analogs can be a viable option when a deuterated standard is unavailable, rigorous validation is crucial to understand and mitigate potential compromises in data quality. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their results, this compound is the recommended internal standard.
References
Cross-Validation of Bioanalytical Methods for 21-Desacetyl Difluprednate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. Bioanalytical method validation ensures the accuracy, reliability, and reproducibility of the data generated. When different analytical methods are used within or across studies, or when a method is transferred between laboratories, a thorough cross-validation is imperative to guarantee data consistency. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 21-Desacetyl difluprednate (B1670567), with a focus on the impact of internal standard selection, specifically comparing the performance of a stable isotope-labeled (SIL) internal standard, 21-Desacetyl difluprednate-d6, with a structural analog.
The Critical Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards are considered the "gold standard" as they are chemically identical to the analyte, differing only in mass. This near-identical behavior ensures the most accurate and precise quantification.
This guide will compare two hypothetical bioanalytical methods for 21-Desacetyl difluprednate:
-
Method A: Utilizing this compound as the internal standard.
-
Method B: Employing a structural analog, such as a related corticosteroid (e.g., Betamethasone), as the internal standard.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics for the two methods based on typical validation parameters. The data for Method B is representative of what might be achieved with a well-optimized method using a structural analog IS. The performance of Method A is projected to be superior due to the use of a SIL-IS.
| Validation Parameter | Acceptance Criteria | Method A (with this compound) - Expected Performance | Method B (with Structural Analog IS) - Representative Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLLOQ) | < 5% | < 10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 5% | < 10% |
| Mean Extraction Recovery (%) | Consistent and reproducible | > 95% | 85-95% |
| Matrix Effect (%CV) | ≤ 15% | < 5% | < 15% |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of bioanalytical methods. Below are representative protocols for the quantification of 21-Desacetyl difluprednate in human plasma.
Method A: Protocol Using this compound
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
21-Desacetyl difluprednate: [M+H]⁺ > specific product ion
-
This compound: [M+H+6]⁺ > corresponding product ion
-
Method B: Protocol Using a Structural Analog Internal Standard
The protocol for Method B would be similar to Method A, with the key difference being the use of a structural analog (e.g., Betamethasone) as the internal standard. The MRM transition for the structural analog would need to be optimized accordingly.
Cross-Validation Workflow
The process of cross-validating two bioanalytical methods involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods. The results are then statistically compared to ensure concordance.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Signaling Pathway of Corticosteroid Action
Difluprednate and its active metabolite, 21-Desacetyl difluprednate, are corticosteroids that exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Caption: Simplified signaling pathway of 21-Desacetyl difluprednate.
Conclusion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended to ensure the highest quality data for pharmacokinetic and other critical studies. While a well-validated method using a structural analog can provide acceptable results, a SIL-IS will invariably lead to a more rugged and precise assay, less susceptible to variability in sample matrix and experimental conditions. When comparing or combining data from different methods, a rigorous cross-validation as outlined in this guide is essential to maintain data integrity and consistency.
Navigating the Regulatory Maze: A Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical and clinical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure data integrity.[1][2] A cornerstone of these guidelines, particularly for chromatographic assays such as liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS).[3]
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis.[4] Among these, deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a common choice due to their cost-effectiveness and broad availability.[4] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, to help navigate the regulatory landscape.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation and chromatography to ionization in the mass spectrometer.[5] This ensures accurate correction for any variability that may occur.[5] SIL-ISs, including deuterated and ¹³C-labeled standards, are the preferred choice in LC-MS bioanalysis as they share nearly identical physicochemical properties and chromatographic behavior with the analyte.[3]
Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled and Analog Internal Standards
While both deuterated and ¹³C-labeled standards are considered superior to analog (non-isotopically labeled) internal standards, there are subtle but significant differences between them.
| Performance Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Analog Internal Standard | Regulatory Expectation |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift (isotope effect), often eluting earlier in reversed-phase chromatography.[5] | Typically co-elutes perfectly with the unlabeled analyte.[5] | Retention time may differ significantly from the analyte. | The IS should ideally co-elute with the analyte to best compensate for matrix effects.[6] |
| Matrix Effect Compensation | Generally provides good compensation, but the chromatographic shift can lead to differential matrix effects in some cases.[5] | Considered more effective at compensating for matrix effects due to perfect co-elution.[5] | May not adequately compensate for matrix effects, leading to biased results.[7] | The IS must effectively compensate for variability in matrix effects across different sources. The coefficient of variation (CV) of the IS-normalized matrix factor should not exceed 15%.[3] |
| Isotopic Stability | Generally stable, but there is a minimal risk of back-exchange of deuterium with protons, especially if the label is on an exchangeable site.[8][9] | Highly stable with no risk of back-exchange.[10] | Not applicable. | The IS must be stable throughout the analytical process. |
| Cost and Availability | Generally more cost-effective and widely available.[4] | Typically more expensive and less commercially available.[10] | Varies depending on the compound. | Not a direct regulatory concern, but practicality influences choice. |
Note: The data in this table is a summary of typical performance differences and is not from a specific experimental study.
Regulatory Acceptance Criteria
Both the FDA and EMA, through the harmonized International Council for Harmonisation (ICH) M10 guideline, have established clear acceptance criteria for bioanalytical method validation.[2][11]
| Validation Parameter | Acceptance Criteria (ICH M10) | Role of the Internal Standard |
| Selectivity | The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ). The response of interfering peaks at the retention time of the IS should be ≤ 5% of its response.[1][2] | Ensures that the IS signal is not affected by endogenous components in the matrix. |
| Accuracy and Precision | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The CV should not exceed 15% (20% at the LLOQ).[12] | The analyte-to-IS peak area ratio is used for quantification, correcting for variability and ensuring accurate and precise results.[3] |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least six different sources of matrix should be ≤ 15%.[3] | A suitable IS will have a similar response to the analyte across different matrix lots, demonstrating that it effectively compensates for ion suppression or enhancement. |
| Stability | The mean concentration of stability samples should be within ±15% of the nominal concentration.[3] | A stable IS helps to ensure that any observed degradation is specific to the analyte.[3] |
Experimental Protocols
Detailed and robust experimental design is crucial for the successful validation of a deuterated internal standard.[1]
Protocol for Matrix Effect Assessment
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS in a neat (non-matrix) solution at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and IS into the post-extraction supernatant at the same concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix from the same six sources before extraction.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF).
-
Assess Variability: The CV of the IS-normalized MF across the different matrix sources should be ≤ 15%.[3]
Protocol for Accuracy and Precision Determination
Objective: To determine the accuracy and precision of the method across the analytical range.
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.[13]
-
For within-run assessment, analyze at least five replicates of each QC level in a single analytical run.[13]
-
For between-run assessment, analyze the QC samples in at least three separate analytical runs on at least two different days.[13]
-
Calculate the accuracy (% bias) and precision (% CV) for each level. The results must meet the acceptance criteria outlined in the table above.
Visualizing Key Concepts
To better understand the principles and workflows discussed, the following diagrams are provided.
Caption: Rationale for using a deuterated internal standard in bioanalysis.
Caption: General workflow for bioanalytical method validation experiments.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 21-Desacetyl difluprednate-d6 in a Laboratory Setting
For immediate safety and compliance, it is essential that researchers, scientists, and drug development professionals adhere to proper disposal procedures for 21-Desacetyl difluprednate-d6. This guide provides a step-by-step operational plan for its safe handling and disposal.
The primary principle for the disposal of this compound, a deuterated corticosteroid for research purposes, is to manage it as a chemical waste product in accordance with institutional and regulatory guidelines. Deuterated compounds, including this compound, are generally not radioactive and can be handled similarly to their non-deuterated counterparts for disposal purposes.[1] The parent compound, difluprednate, is not classified as a hazardous material for shipping; however, it should not be disposed of in household garbage or released into the sewage system.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures for chemical waste disposal that are compliant with federal, state, and local regulations.[3][4]
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and empty vials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Waste Container Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed hazardous waste contractor.
-
Arrange for Pickup: Follow your institution's established procedure to request a pickup of the hazardous waste from your laboratory.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2] The recommended final disposal method for this type of chemical waste is incineration by a licensed hazardous waste management company.[3]
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. Disposal quantities will vary based on experimental use. All quantities, from trace amounts to bulk material, must be disposed of as chemical waste.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should refer to their specific experimental designs for details on the use of this compound.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 21-Desacetyl difluprednate-d6
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 21-Desacetyl difluprednate-d6. As a potent corticosteroid, stringent adherence to these protocols is imperative to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all operations involving handling of the solid compound, especially during weighing and dissolution where aerosol generation is possible. |
| Half- or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters as an alternative to a PAPR for lower-risk activities, ensuring a proper fit test has been conducted. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Impervious coveralls (e.g., Tyvek®) are required to protect against skin contact. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory footwear. |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a designated, locked, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, CAS number, and relevant hazard symbols.
2. Preparation for Handling:
-
Work should be conducted within a certified chemical fume hood or a containment device such as a glove box.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare all required equipment (e.g., spatulas, weighing paper, vials, solvents) and place them within the containment area to minimize movement in and out.
3. Weighing and Dissolving:
-
Weighing:
-
Perform weighing within a ventilated balance enclosure or a glove box to contain any airborne particles.
-
Use dedicated, labeled utensils for handling the compound.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the vial containing the weighed compound slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed.
-
4. Experimental Use:
-
All manipulations of the dissolved compound should be carried out within the fume hood.
-
Use positive displacement pipettes for accurate and safe transfer of solutions.
-
Avoid skin contact with the solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of down the drain.
2. Decontamination:
-
All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as hazardous liquid waste.
-
The work area within the fume hood should be thoroughly cleaned at the end of each procedure.
3. Waste Pickup:
-
Follow your institution's guidelines for the disposal of potent pharmaceutical waste.
-
Ensure waste containers are securely sealed and properly labeled before collection by environmental health and safety personnel.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
